(2-Methyloxetan-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyloxetan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397841 | |
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-71-5 | |
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methyloxetan-2-yl)methanol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for (2-Methyloxetan-2-yl)methanol, a valuable building block for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 2-position. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)- and (S)-(2-Methyloxetan-2-yl)methanol.
Structure:
(2-Methyloxetan-2-yl)methanol CAS number and molecular formula
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available information for the chemical compound (2-Methyloxetan-2-yl)methanol. Despite a comprehensive search for in-depth technical data, detailed experimental protocols, and its role in biological pathways, publicly available information is limited. This dossier presents the core chemical identifiers and fundamental properties that have been ascertained.
Core Compound Information
Chemical Name: this compound
CAS Number: 61266-71-5[1]
Molecular Formula: C5H10O2[1]
A summary of the basic molecular properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 61266-71-5 | PubChem[1] |
| Molecular Formula | C5H10O2 | PubChem[1] |
| Molecular Weight | 102.13 g/mol | Coolpharm[1] |
Data Availability
Consequently, the creation of detailed experimental workflows and signaling pathway diagrams as requested is not feasible due to the lack of underlying data.
Logical Relationship of Compound Identification
The following diagram illustrates the logical workflow for identifying a chemical compound, which has been applied to this compound.
References
Physical properties of (2-Methyloxetan-2-yl)methanol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (2-Methyloxetan-2-yl)methanol, specifically its boiling point and density. It includes established experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical processes. Below is a summary of the available data.
| Physical Property | Value | Conditions |
| Boiling Point | 157.8 ± 8.0 °C | 760 mmHg[1] |
| Density | Data not readily available | - |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the capillary method is widely employed.
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin oil or a heating block).
-
Heating: The heating bath is heated slowly and steadily.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles is observed is recorded. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is also recorded. The boiling point is the mean of these two temperatures.[2][3][4][5][6]
Alternatively, for larger quantities, distillation can be used to determine the boiling point by recording the temperature at which the liquid-vapor equilibrium is established at a given pressure.[3]
Determination of Density
Density is the mass of a substance per unit of volume. It is an important intensive property for substance identification and purity assessment.
Procedure using a Pycnometer or Volumetric Flask:
-
Weighing the Empty Vessel: An empty, clean, and dry volumetric flask or pycnometer is accurately weighed (W1).[7]
-
Filling with the Liquid: The vessel is filled with the liquid sample up to the calibration mark. Care should be taken to avoid air bubbles.
-
Weighing the Filled Vessel: The vessel filled with the liquid is weighed again (W2).
-
Volume Determination: The volume of the liquid is known from the calibrated vessel.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (W2 - W1) / V where V is the volume of the flask/pycnometer.
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.
For a more direct measurement, a hydrometer can be used, which measures density based on buoyancy.[8]
Logical Workflow for Physical Property Determination
The following diagram illustrates a standardized workflow for the experimental determination of the boiling point and density of a liquid sample.
Caption: Workflow for determining the physical properties of a liquid.
References
- 1. coolpharm.com [coolpharm.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
An In-depth Technical Guide to the Spectroscopic Analysis of (2-Methyloxetan-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for (2-Methyloxetan-2-yl)methanol is not publicly available. The following data tables are placeholders and should be populated with experimental results. The experimental protocols provided are generalized for the analysis of small organic alcohols.
Introduction
This document provides a comprehensive overview of the spectroscopic characterization of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Placeholder)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| e.g., 3.60 | d | 2H | 6.0 | -CH₂OH |
| e.g., 4.50 | t | 2H | 7.0 | -OCH₂- |
| e.g., 2.50 | t | 2H | 7.0 | -C(CH₃)CH₂- |
| e.g., 1.30 | s | 3H | - | -CH₃ |
| e.g., 2.00 | s | 1H | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Placeholder)
| Chemical Shift (δ) ppm | Assignment |
| e.g., 78.0 | -C(CH₃)(CH₂OH)- |
| e.g., 70.0 | -OCH₂- |
| e.g., 65.0 | -CH₂OH |
| e.g., 40.0 | -C(CH₃)CH₂- |
| e.g., 25.0 | -CH₃ |
Table 3: IR Spectroscopic Data (Placeholder)
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |
| e.g., 3400 | Strong | Broad | O-H stretch (alcohol) |
| e.g., 2950 | Medium | Sharp | C-H stretch (sp³) |
| e.g., 1050 | Strong | Sharp | C-O stretch (primary alcohol) |
| e.g., 980 | Medium | Sharp | Oxetane ring vibration |
Table 4: Mass Spectrometry Data (Placeholder)
| m/z | Relative Intensity (%) | Assignment |
| e.g., 102.1 | Low | [M]⁺ (Molecular Ion) |
| e.g., 87.1 | Medium | [M - CH₃]⁺ |
| e.g., 71.1 | High | [M - CH₂OH]⁺ |
| e.g., 43.1 | High | [C₃H₇]⁺ |
Experimental Protocols
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded. For EI, a standard electron energy of 70 eV is typically used. For ESI, the instrument is operated in positive or negative ion mode.
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
An In-depth NMR Spectral Analysis of (2-Methyloxetan-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Methyloxetan-2-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous chemical structures to present a detailed, predicted spectral analysis. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound, with its distinct functional groups—a quaternary carbon within an oxetane ring, a primary alcohol, a methyl group, and two diastereotopic methylene protons in the oxetane ring—gives rise to a unique NMR fingerprint. The predicted spectral data are summarized in the tables below.
Chemical Structure
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of 2-Substituted Oxetane Methanols
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern medicinal chemistry.[1][2][3] Its unique ability to favorably modulate key physicochemical properties—such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference—has cemented its status as a "privileged scaffold."[4][5] This technical guide delves into the foundational synthetic methodologies that first brought 2-substituted oxetane methanols, key building blocks for more complex oxetane-containing molecules, to the forefront of chemical synthesis and drug discovery.
The Rise of the Oxetane Moiety in Drug Discovery
Historically, the incorporation of small, strained ring systems into drug candidates was often avoided due to concerns about chemical instability. However, extensive research has demonstrated the remarkable stability of the oxetane ring under physiological conditions.[4][6] This stability, coupled with the ring's inherent polarity and three-dimensional structure, allows it to serve as an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] By replacing these groups with an oxetane, medicinal chemists can often achieve significant improvements in a compound's pharmacokinetic profile, leading to enhanced efficacy and safety.[4][5][7] The best-known natural product containing an oxetane ring is the potent anticancer drug, paclitaxel (Taxol), which underscores the biological relevance of this moiety.[3]
Foundational Synthetic Strategies for 2-Substituted Oxetane Methanols
The initial synthesis of 2-substituted oxetane methanols and their derivatives has been achieved through several key strategic approaches. These methods primarily focus on the construction of the strained four-membered ring through intramolecular cyclization reactions.
Intramolecular Williamson Etherification
One of the most direct and widely employed methods for the synthesis of oxetanes is the intramolecular Williamson etherification. This approach involves the cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group, and the other acts as a nucleophile.
A notable example is the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols reported by Nelson and co-workers.[6] The key steps involve the selective activation of one of the hydroxyl groups, followed by base-promoted intramolecular cyclization.
Experimental Protocol: Synthesis of a 2-Substituted Oxetane via Intramolecular Williamson Etherification (General Procedure)
-
Diol Protection/Activation: A suitable 1,3-diol is selectively protected at one hydroxyl group, often the less sterically hindered one. The remaining hydroxyl group is then activated by conversion to a good leaving group, such as a tosylate or mesylate.
-
Cyclization: The protected and activated diol is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) in a suitable solvent (e.g., THF, DMF) to induce intramolecular cyclization.
-
Deprotection: The protecting group is removed to yield the desired 2-substituted oxetane methanol.
A one-pot synthesis of cyclic ethers, including oxetanes, using a Williamson etherification protocol has also been reported, starting from a diol and proceeding through an in-situ generated iodide intermediate.[6]
Ring Expansion of Epoxides
The ring expansion of epoxides offers another powerful strategy for the synthesis of oxetanes. This method typically involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide. This approach is particularly useful for the preparation of optically active four- and five-membered cyclic ethers from oxiranes.[8] The reaction proceeds with complete conservation of enantiomeric purity.[8]
Experimental Protocol: Synthesis of 2-Substituted Oxetanes from Epoxides via Sulfur Ylide Mediated Ring Expansion (General Procedure) [6]
-
Ylide Generation: Dimethylsulfoxonium methylide is generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride in a solvent such as DMSO.
-
Ring Expansion: The 2-substituted epoxide is added to the solution of the sulfur ylide. The ylide attacks the less substituted carbon of the epoxide, leading to a ring-opened intermediate.
-
Intramolecular Cyclization: The intermediate subsequently cyclizes in the same reaction flask, with the expulsion of dimethyl sulfoxide (DMSO), to afford the 2-substituted oxetane in excellent yields.
| Reactant (Epoxide) | Sulfur Ylide Source | Base | Solvent | Yield (%) |
| Phenyl Glycidyl Ether | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |
| Styrene Oxide | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |
| Propylene Oxide | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |
Table 1: Representative yields for the synthesis of 2-substituted oxetanes via epoxide ring expansion.[6]
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with an aldehyde or ketone, represents a classic method for the synthesis of oxetanes.[1] While this reaction was first described in 1909, its application and mechanistic understanding were significantly advanced by Büchi and others in the mid-20th century. This photochemical approach allows for the direct formation of the oxetane ring from readily available starting materials.
Experimental Workflow: Paternò-Büchi Reaction
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Fundamental reactivity of the oxetane ring in (2-Methyloxetan-2-yl)methanol
An In-Depth Technical Guide on the Fundamental Reactivity of the Oxetane Ring in (2-Methyloxetan-2-yl)methanol
Introduction
Oxetanes, four-membered cyclic ethers, represent a unique class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Their growing importance stems from their dual nature: they can act as stable, polar motifs that improve the physicochemical properties of drug candidates, or they can serve as reactive intermediates for complex molecule synthesis.[1][3] The inherent ring strain of the oxetane ring, estimated at approximately 25.5 kcal/mol, is the primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions.[3][4] This value is comparable to that of oxiranes (epoxides) (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol), positioning the oxetane's reactivity between these two more common cyclic ethers.[3][4]
This technical guide focuses on the fundamental reactivity of a specific substituted oxetane, this compound. The presence of a methyl and a hydroxymethyl group at the C2 position introduces asymmetry, which is crucial in dictating the regioselectivity of its ring-opening reactions. Understanding these principles is vital for researchers and drug development professionals seeking to leverage oxetane chemistry for the synthesis of novel chemical entities.
Core Reactivity: Ring-Opening Reactions
The principal mode of reactivity for this compound involves the cleavage of the strained four-membered ring. These reactions can be broadly categorized based on the catalytic conditions employed, which in turn govern the reaction mechanism and regiochemical outcome. The regioselectivity is primarily influenced by a balance of steric and electronic effects.[5]
Acid-Catalyzed Ring-Opening
Under acidic conditions (both Brønsted and Lewis acids), the oxetane oxygen is protonated or coordinated, forming a highly activated oxonium ion intermediate. This activation renders the ring significantly more susceptible to nucleophilic attack. For unsymmetrical oxetanes like this compound, the subsequent nucleophilic attack generally occurs at the more substituted carbon atom (the C2 position).[5] This preference is attributed to electronic effects, where the partial positive charge in the transition state is better stabilized by the electron-donating methyl group at the tertiary carbon center.
The pendant primary hydroxyl group in this compound can also act as an intramolecular nucleophile, leading to cyclization products, such as substituted tetrahydrofurans or tetrahydropyrans, depending on the reaction conditions.[6]
Base-Catalyzed and Nucleophilic Ring-Opening
In contrast to acid-catalyzed reactions, oxetanes are generally less reactive under basic or neutral conditions and require strong nucleophiles for the ring to open.[7] These reactions typically proceed via a direct bimolecular nucleophilic substitution (SN2) mechanism.[8][9] Consequently, the nucleophile attacks the less sterically hindered carbon atom adjacent to the oxygen.[5] In the case of this compound, this would be the C4 (methylene) carbon. The regioselectivity is thus controlled by steric hindrance rather than electronic stabilization.[5]
Data Presentation: Regioselectivity and Conditions
The following tables summarize representative data for the ring-opening reactions of 2-substituted oxetanes, illustrating the principles applicable to this compound.
Table 1: Acid-Catalyzed Ring-Opening of 2-Substituted Oxetanes with Various Nucleophiles
| Oxetane Substrate | Nucleophile/Reagent | Catalyst (Acid) | Solvent | Temp (°C) | Major Product (Attack at) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 2-Phenyloxetane | Methanol | H₂SO₄ | Methanol | 25 | 3-Methoxy-3-phenylpropan-1-ol (C2) | 95 | [5] |
| 2-Methyloxetane | H₂O | HCl | Water/Dioxane | 100 | Butane-1,3-diol (C2) | 88 | [10] |
| 2-Methyloxetane | TMSCl/NaI | - | Acetonitrile | 25 | 1-Iodo-3-(trimethylsiloxy)butane (C4) | 92 | [5] |
| 2,2-Dimethyloxetane | Phenylsilane | B(C₆F₅)₃ | CH₂Cl₂ | -78 to 20 | 3,3-Dimethyl-1-(phenylsiloxy)propane (C4) | 95 |[5] |
Note: The regioselectivity can be influenced by the specific Lewis acid and nucleophile used. Some combinations can favor attack at the less substituted carbon.
Table 2: Base-Catalyzed/Nucleophilic Ring-Opening of 2-Substituted Oxetanes
| Oxetane Substrate | Nucleophile/Reagent | Solvent | Temp (°C) | Major Product (Attack at) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 2-Methyloxetane | n-BuLi | THF / HMPA | -20 | 3-Heptanol (C4) | 90 | [5] |
| 2-Methyloxetane | PhSNa | Ethanol | 80 | 1-(Phenylthio)butan-3-ol (C4) | 75 | [10] |
| 2-Phenyloxetane | LiAlH₄ | Diethyl Ether | 35 | 3-Phenylpropan-1-ol (C4) | 98 | [5] |
| 2-Methyloxetane | NaN₃ | DMF | 100 | 1-Azido-3-butanol (C4) | 85 |[5] |
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening with an External Nucleophile (e.g., Methanol)
-
Preparation: A solution of this compound (1.0 mmol, 1.0 eq.) is prepared in anhydrous methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: A catalytic amount of a Brønsted acid (e.g., sulfuric acid, 0.05 mmol, 0.05 eq.) or a Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol, 0.1 eq.) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 2-24 hours, while being monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired ring-opened product.
General Protocol for Nucleophilic Ring-Opening under Basic Conditions (e.g., with Sodium Thiophenoxide)
-
Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), thiophenol (1.1 mmol, 1.1 eq.) is dissolved in an anhydrous solvent such as DMF or THF (5.0 mL). Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the sodium thiophenoxide.
-
Substrate Addition: A solution of this compound (1.0 mmol, 1.0 eq.) in the same anhydrous solvent (2.0 mL) is added dropwise to the nucleophile solution.
-
Reaction: The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for 12-48 hours. The reaction progress is monitored by TLC or GC-MS.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: The mixture is extracted with ethyl acetate (3 x 15 mL).
-
Work-up: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The resulting crude residue is purified by flash column chromatography to afford the pure product.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Acid-catalyzed ring-opening mechanism for this compound.
Caption: Base-catalyzed S_N2 ring-opening at the less substituted carbon.
Caption: General experimental workflow for oxetane ring-opening reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. Oxetane - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Solubility and Miscibility of (2-Methyloxetan-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility and miscibility of (2-Methyloxetan-2-yl)methanol in various organic solvents. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on equipping researchers with the necessary theoretical background and practical protocols to conduct their own solubility and miscibility studies. It includes a detailed experimental workflow, a template for data recording, and a discussion of the factors influencing the solubility of oxetane-containing compounds.
Introduction to this compound and its Physicochemical Properties
This compound, a substituted oxetane, is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by the strained four-membered ether ring. The oxetane ring can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and aqueous solubility. Understanding its solubility and miscibility in a range of organic solvents is crucial for its application in synthesis, purification, formulation, and various screening assays.
The structure of this compound, featuring both a polar hydroxyl group and a relatively nonpolar oxetane ring with a methyl substituent, suggests a nuanced solubility profile. The hydroxyl group is capable of hydrogen bonding, which would favor solubility in polar, protic solvents.[1] Conversely, the hydrocarbon backbone and the ether oxygen of the oxetane ring contribute to its potential solubility in a range of organic solvents of varying polarities. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible or soluble in one another.
Predicting Solubility and Miscibility
While specific experimental data is scarce, the structural features of this compound allow for qualitative predictions of its solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the hydroxyl group suggests that this compound will be readily soluble or miscible in these solvents due to the potential for hydrogen bonding.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): The molecule's overall polarity, arising from the ether and hydroxyl oxygens, indicates good solubility is likely in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the dominant polar nature of the hydroxyl group.[1]
It is important to note that these are predictions, and experimental verification is essential.
Experimental Determination of Solubility and Miscibility
The most reliable method for determining the solubility of a compound is through experimental measurement.[2] The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[2][3][4] For liquid-liquid systems, a visual miscibility test is often sufficient.
This protocol is adapted from established methods for determining thermodynamic solubility.[2][4][5]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[2]
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[2]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC, GC).
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Objective: To determine if this compound (if liquid at the test temperature) is miscible with a given organic solvent.
Materials:
-
This compound (liquid form)
-
Selected organic solvents
-
Graduated cylinders or test tubes
-
Vortex mixer
Procedure:
-
In a clear glass test tube, add equal volumes (e.g., 1 mL) of this compound and the test solvent.[6]
-
Vigorously shake or vortex the mixture for 10-20 seconds.[7]
-
Allow the mixture to stand for at least 30 seconds and observe.[7]
-
Observation:
Data Presentation
The quantitative solubility data obtained from the shake-flask method should be summarized in a clear and structured table for easy comparison.
Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents at a Specified Temperature.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Table 2: Template for Recording the Miscibility of this compound with Various Organic Solvents.
| Solvent | Miscibility | Observations |
| Methanol | ||
| Ethanol | ||
| Water | ||
| Acetone | ||
| Acetonitrile | ||
| Tetrahydrofuran | ||
| Dichloromethane | ||
| Toluene | ||
| Hexane |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Conclusion
While readily available quantitative data on the solubility and miscibility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for the shake-flask method and visual miscibility tests, scientists and drug development professionals can generate reliable data to inform their research and development activities. The provided templates for data presentation and the workflow diagram offer a structured approach to conducting and documenting these essential physicochemical characterizations. A thorough understanding of the solubility profile of this compound will undoubtedly facilitate its effective use in the synthesis of novel compounds and the development of new therapeutic agents.
References
(2-Methyloxetan-2-yl)methanol: A Technical Guide to Thermochemical Properties and Stability
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: (2-Methyloxetan-2-yl)methanol is a substituted oxetane, a class of four-membered cyclic ethers of increasing importance in medicinal chemistry. Understanding the thermochemical properties and stability of this molecule is crucial for its synthesis, purification, storage, and application in drug development, where thermal processing and long-term stability are critical parameters. This technical guide provides a comprehensive overview of the predicted thermochemical behavior of this compound. Due to a lack of specific experimental data in the current literature for this compound, this document outlines the established methodologies for determining these properties, drawing on data from related oxetane derivatives and foundational thermochemical principles.
Introduction: The Oxetane Moiety
Oxetanes are four-membered heterocyclic ethers that have garnered significant interest as versatile building blocks in medicinal chemistry. Their unique structural and electronic properties can impart favorable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability. The inherent ring strain of the oxetane ring, approximately 25.5 kcal/mol (107 kJ/mol), is a defining feature that governs its reactivity and thermal stability.[1][2][3][4][5] This strain is comparable to that of oxiranes (epoxides) but significantly higher than that of the more stable five-membered tetrahydrofuran (THF) ring.[3]
The stability of the oxetane ring is influenced by its substitution pattern. Generally, disubstituted oxetanes exhibit greater stability compared to their monosubstituted counterparts, with 3,3-disubstituted oxetanes being particularly robust.[1][6][7][8] However, the oxetane ring remains susceptible to ring-opening reactions, especially under acidic conditions or at elevated temperatures.[6][8][9] For this compound, the presence of a methyl and a hydroxymethyl group at the 2-position influences the ring's electronic and steric properties, which in turn dictates its thermal behavior.
Predicted Thermochemical Data
While specific experimental data for this compound is not available, estimations can be made based on group additivity methods and comparisons with structurally similar compounds. The following table outlines the key thermochemical parameters and their significance.
| Thermochemical Property | Symbol | Definition & Significance | Predicted Behavior for this compound |
| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It indicates the energetic stability of the molecule. | Expected to be negative (exothermic formation). The value will be influenced by the strain energy of the oxetane ring and the contributions of the methyl and hydroxymethyl groups. |
| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness of a system. It is important for calculating the Gibbs free energy of reactions. | The value will depend on the molecule's mass, structure, and vibrational and rotational modes. The flexible hydroxymethyl group will contribute to a higher entropy compared to a more rigid analogue. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. This is critical for managing heat transfer during chemical processes. | Expected to increase with temperature as more vibrational modes become active. The value will be comparable to other C5 alcohols, with an additional contribution from the strained ring. |
Thermal Stability and Decomposition
The thermal stability of this compound is intrinsically linked to the strained oxetane ring. Decomposition is likely to be initiated by the ring-opening of the oxetane moiety, a process that can be catalyzed by acidic impurities or occur at elevated temperatures.[6][9] The presence of the primary alcohol functionality introduces the possibility of intermolecular reactions, such as etherification, at higher temperatures.
Potential decomposition pathways could include:
-
Acid-catalyzed ring-opening: In the presence of trace acids, the oxetane oxygen can be protonated, leading to nucleophilic attack (e.g., by the hydroxyl group of another molecule) and subsequent polymerization or rearrangement.
-
Thermal isomerization: At high temperatures, the oxetane ring might isomerize to form an unsaturated alcohol.[9]
-
Oxidation: The primary alcohol is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidant.
A logical workflow for assessing the thermal stability of this compound is presented below.
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is typically determined indirectly from the standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[10][11]
Methodology:
-
Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known length of fuse wire is positioned to ensure ignition.
-
Calorimeter Assembly: The sample is placed in a steel "bomb," which is then pressurized with excess pure oxygen (typically 25-30 atm) to ensure complete combustion. The bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
Combustion and Data Acquisition: The sample is ignited electrically. The temperature of the surrounding water is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion (qv) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[12]
-
Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat of combustion. The standard enthalpy of formation (ΔHf°) is then determined using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO2(g) and H2O(l)).
The overall experimental workflow is depicted below.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a precise method for measuring the heat capacity of a substance as a function of temperature.[13][14][15]
Methodology:
-
Three-Step Measurement: The "sapphire method" is a standard and accurate procedure.[14] It involves three separate DSC runs under identical conditions:
-
Baseline Run: An empty sample pan and an empty reference pan are run to measure the instrumental baseline.
-
Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan and run against the empty reference pan.
-
Sample Run: A precisely weighed sample of this compound is placed in the sample pan and run against the empty reference pan.
-
-
Experimental Conditions: The runs are conducted over the desired temperature range (e.g., from sub-ambient to near the boiling point) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Calculation: The heat flow difference between the sample and the reference is measured. The specific heat capacity of the sample (cp,sample) at a given temperature is calculated using the following equation:
cp,sample = cp,std * (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline)
where cp,std is the specific heat capacity of the sapphire standard, m is the mass, and DSC is the measured heat flow signal for the respective runs.
Computational Protocols for Thermochemical Data Estimation
In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties.
Enthalpy of Formation
Composite methods such as Gaussian-n (e.g., G3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to yield highly accurate energies.[16][17][18][19]
Methodology:
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation, as prescribed by the chosen composite method (e.g., CBS-QB3).[20][21]
-
Extrapolation and Correction: The method includes steps for extrapolating to the complete basis set limit and empirical corrections for remaining deficiencies.
-
Atomization Energy: The total atomization energy (ΣD0) at 0 K is calculated by subtracting the calculated energies of the constituent atoms from the molecule's total energy.
-
Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is calculated using the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections from the vibrational frequency analysis.
Entropy and Heat Capacity
These properties are determined using statistical mechanics, based on the results of the quantum chemical frequency calculations.[22][23][24]
Methodology:
-
Partition Function Calculation: The total molecular partition function (qtotal) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.
-
Thermodynamic Property Calculation: The standard molar entropy (S°) and constant volume heat capacity (Cv) are calculated from the partition function and its temperature derivatives using standard statistical mechanics formulas.[22][25] The constant pressure heat capacity (Cp) is then obtained by adding the ideal gas constant (R). These calculations are typically performed automatically by quantum chemistry software packages following a frequency calculation.
Conclusion
While direct experimental thermochemical data for this compound are currently unavailable, this guide provides a robust framework for understanding and determining its properties. The stability of the molecule is dictated by the strained oxetane ring, with thermal decomposition likely proceeding via ring-opening. The established experimental techniques of bomb calorimetry and differential scanning calorimetry, alongside high-accuracy computational methods like CBS-QB3, provide clear pathways to obtaining the critical thermochemical data—enthalpy of formation, entropy, and heat capacity. This information is indispensable for the safe and efficient use of this compound in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxetane - Wikipedia [en.wikipedia.org]
- 10. biopchem.education [biopchem.education]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 14. mt.com [mt.com]
- 15. infinitalab.com [infinitalab.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gaussian-3 and related methods for accurate thermochemistry. (Journal Article) | OSTI.GOV [osti.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. quora.com [quora.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mdpi.com [mdpi.com]
(2-Methyloxetan-2-yl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Methyloxetan-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The document details its commercial availability, physical and chemical properties, a representative synthetic protocol, and its emerging role in drug discovery as a bioisosteric replacement for commonly used functional groups.
Commercial Availability and Suppliers
This compound, identified by CAS Number 61266-71-5 , is available from several specialized chemical suppliers. It is typically offered for research and development purposes with purities often exceeding 95%. The table below summarizes offerings from various vendors. Note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Catalog Number | Purity | Quantity | Notes |
| Coolpharm | KH-68638 | ≥ 95.00% | Inquire | Research use only.[1] |
| Finetech Industry Limited | - | Inquire | Custom/Bulk | Provides MSDS and COA documentation.[2] |
| Sigma-Aldrich (Synthonix) | SY3H99DF0848 | 95% ( (R)-enantiomer ) | Inquire | Sells the (R)-enantiomer specifically.[3] |
| Smolecule | - | Inquire | Inquire | Listed as a research chemical.[4] |
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from supplier information and public chemical databases like PubChem.
| Property | Value | Source |
| CAS Number | 61266-71-5 | PubChem[5] |
| Molecular Formula | C₅H₁₀O₂ | Coolpharm[1] |
| Molecular Weight | 102.13 g/mol | Coolpharm[1] |
| MDL Number | MFCD00078302 | Coolpharm[1] |
| Physical Form | Liquid (presumed) | Sigma-Aldrich[3] |
| Storage Temperature | Refrigerator (for enantiomer) | Sigma-Aldrich[3] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not widely published, a viable and established method for preparing 2,2-disubstituted oxetanes involves the reaction of a ketone with a sulfur ylide, such as dimethyloxosulfonium methylide. This one-pot reaction serves as an efficient route for the construction of the strained oxetane ring directly from a carbonyl precursor.
Representative Experimental Protocol: Synthesis via Sulfur Ylide
This protocol is a representative example based on known transformations for synthesizing 2,2-disubstituted oxetanes from ketones. The direct precursor for this compound is 1-hydroxyacetone (acetol).
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Hydroxyacetone (Acetol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (2.2 equivalents). The NaH dispersion is first washed with anhydrous THF to remove the mineral oil. Anhydrous DMSO is then added, and the suspension is heated to ~70 °C until the evolution of hydrogen gas ceases and a clear solution of the dimsyl anion is formed. The solution is then cooled to room temperature.
-
Ylide Formation: Trimethylsulfoxonium iodide (2.2 equivalents) is added portion-wise to the dimsyl anion solution at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure the complete formation of dimethyloxosulfonium methylide.
-
Reaction with Ketone: A solution of 1-hydroxyacetone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the internal temperature below 25 °C using an ice bath if necessary.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of cold water to the flask, which is submerged in an ice-water bath.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and then with a saturated brine solution to remove residual DMSO and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel to yield pure this compound.
Visualized Workflows and Relationships
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the representative synthesis of this compound from 1-hydroxyacetone.
References
- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]
- 4. Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
Safety, handling, and storage guidelines for (2-Methyloxetan-2-yl)methanol
An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Methyloxetan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety, handling, and storage guidelines for this compound (CAS No: 305347-21-1, alternate CAS No: 61266-71-5). Due to the limited publicly available data for this specific compound, this document combines information from supplier safety data sheets, data on structurally related compounds, and general best practices for handling laboratory chemicals with similar functional groups.
Chemical and Physical Properties
Quantitative data for this compound is not extensively documented in publicly accessible sources. The following table summarizes the available information. For context, data for the structurally different but related compound, (2-methyloxiran-2-yl)methanol, is included to provide a general idea of the expected properties of a small, cyclic ether with a methanol group.
| Property | This compound | (2-methyloxiran-2-yl)methanol (for comparison) | Source |
| Molecular Formula | C5H10O2 | C4H8O2 | [1] |
| Molecular Weight | 102.13 g/mol | 88.11 g/mol | [1] |
| Boiling Point | 157.8 ± 8.0 °C at 760 mmHg | 141.8 °C | [1] |
| Flash Point | Not Available | 62.8 °C | |
| Density | Not Available | 1.084 g/cm³ |
Hazard Identification and Classification
Based on information from chemical suppliers, [(2R)-2-Methyloxetan-2-yl]methanol is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
The signal word for this compound is Warning .
Safety and Handling Precautions
Given the hazard classifications, the following handling procedures are recommended. These are based on general principles for handling hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
A diagrammatic representation of the recommended PPE is provided below.
Caption: Recommended Personal Protective Equipment (PPE).
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
-
Remove contaminated clothing and wash it before reuse.
Storage Guidelines
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in an inert atmosphere.
-
Avoid contact with strong oxidizing agents and strong acids, as oxetanes can be unstable under acidic conditions.
The logical workflow for safe storage is illustrated in the following diagram:
Caption: Logical workflow for safe storage.
Experimental Protocols
Caption: General experimental workflow.
Toxicological Information
Specific toxicological data such as LD50 or LC50 values for this compound are not available in the searched sources. The hazard statements indicate that the compound is harmful through ingestion and inhalation and causes skin and eye irritation. The toxicological properties have not been fully investigated. As with any chemical with limited toxicological data, it should be handled with a high degree of caution, assuming it to be potentially toxic.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
If on Skin: Remove immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: In case of fire, toxic fumes may be formed.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
Methodological & Application
Synthetic Routes for the Preparation of (2-Methyloxetan-2-yl)methanol: A Detailed Guide for Researchers
Introduction:
(2-Methyloxetan-2-yl)methanol is a valuable building block in medicinal chemistry and drug development. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. The presented synthetic routes are based on established methodologies for the formation of 2-substituted oxetanes, primarily focusing on the robust and widely applicable intramolecular Williamson ether synthesis.
Application Notes
The primary application of this compound lies in its use as a versatile intermediate for the introduction of the 2-methyl-2-hydroxymethyloxetane moiety into larger molecules. This structural unit is of particular interest as it introduces a chiral center and a functional handle (the primary alcohol) for further chemical modifications. The oxetane ring itself serves as a polar, rigid scaffold that can modulate the conformation and properties of a drug molecule.
Synthetic Strategies
The most common and reliable method for the synthesis of 2-substituted oxetanes, including the target molecule, is the intramolecular cyclization of a suitably functionalized 1,3-diol. This approach, a variation of the Williamson ether synthesis, offers high yields and good control over stereochemistry. An alternative, though less direct, strategy involves the ring expansion of a corresponding epoxide.
This document will focus on a detailed protocol based on the intramolecular Williamson ether synthesis, starting from a readily available precursor.
Proposed Synthetic Route: Intramolecular Williamson Ether Synthesis
The overall synthetic strategy involves the transformation of a commercially available alkene, 2-methyl-2-propen-1-ol, into a triol intermediate. Subsequent selective activation of the terminal primary hydroxyl group followed by base-mediated intramolecular cyclization yields the desired this compound.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
Route 1: Intramolecular Cyclization of a Protected Triol
This route commences with the dihydroxylation of 2-methyl-2-propen-1-ol to form a triol. To achieve selective cyclization, the primary hydroxyl groups are differentially protected.
Step 1: Synthesis of 2-Methylpropane-1,2,3-triol
-
Reaction: Dihydroxylation of 2-methyl-2-propen-1-ol.
-
Reagents: 2-methyl-2-propen-1-ol, N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO₄, catalytic), Acetone, Water.
-
Procedure:
-
Dissolve 2-methyl-2-propen-1-ol (1.0 eq) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 eq).
-
Add a catalytic amount of osmium tetroxide (0.002 eq) as a solution in toluene.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude triol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Selective Protection of the Primary Hydroxyl Group
-
Reaction: Silylation of the primary hydroxyl group at the 3-position.
-
Reagents: 2-Methylpropane-1,2,3-triol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-methylpropane-1,2,3-triol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.1 eq).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Selective Activation of the Remaining Primary Hydroxyl Group
-
Reaction: Tosylation of the primary hydroxyl group at the 1-position.
-
Reagents: 3-((tert-Butyldimethylsilyl)oxy)-2-methylpropane-1,2-diol, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure:
-
Dissolve the protected diol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography on silica gel.
-
Step 4: Intramolecular Cyclization and Deprotection
-
Reaction: Base-mediated ring closure followed by removal of the silyl protecting group.
-
Reagents: 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-3-tosyloxypropan-2-ol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).
-
Procedure:
-
Dissolve the tosylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates the formation of the protected oxetane.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude protected oxetane in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield this compound.
-
Data Presentation
Table 1: Summary of Yields for Route 1
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-Methylpropane-1,2,3-triol | 2-Methyl-2-propen-1-ol | 85-95 |
| 2 | 3-((tert-Butyldimethylsilyl)oxy)-2-methylpropane-1,2-diol | 2-Methylpropane-1,2,3-triol | 80-90 |
| 3 | 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-3-tosyloxypropan-2-ol | Protected Diol | 75-85 |
| 4 | This compound | Protected Tosylate | 70-80 |
Conclusion
The intramolecular Williamson ether synthesis provides a reliable and high-yielding pathway to this compound. The presented multi-step protocol utilizes readily available starting materials and employs standard organic chemistry transformations. This detailed guide should enable researchers and drug development professionals to efficiently synthesize this valuable building block for their research endeavors. Careful execution of each step and appropriate purification are crucial for obtaining the final product in high purity.
Application Note and Detailed Protocol for the Synthesis of (2-Methyloxetan-2-yl)methanol
Introduction
(2-Methyloxetan-2-yl)methanol is a valuable building block in medicinal chemistry and materials science. The oxetane ring provides a desirable combination of metabolic stability, improved physicochemical properties, and unique conformational constraints to molecules. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described synthesis proceeds via a two-step route starting from the commercially available 2-methyl-1,2-epoxypropane, involving an epoxy-ring opening to form a diol, followed by an intramolecular cyclization.
Overall Reaction Scheme
Experimental Protocols
Part 1: Synthesis of 3-chloro-2-methylpropane-1,2-diol
This procedure outlines the hydrolysis of 2-methyl-1,2-epoxypropane to the corresponding chlorodiol.
Materials and Reagents:
-
2-methyl-1,2-epoxypropane
-
Deionized water
-
Strong acidic cation exchange resin
-
Distillation apparatus
-
Reaction vessel with stirring and temperature control
Procedure:
-
Initial Mixture Preparation: In a suitable reaction vessel equipped with a stirrer and a thermometer, combine 20-30 wt% of the total 2-methyl-1,2-epoxypropane, deionized water, and the cation exchange resin. The overall weight ratio of 2-methyl-1,2-epoxypropane to deionized water to cation resin should be approximately 600:300:2.
-
Heating: Stir the mixture and heat it to 70-75 °C over a period of 30-60 minutes.
-
Hydrolysis Reaction: Once the initial temperature of 80-90 °C is reached, add the remaining deionized water uniformly over 2-3 hours to facilitate the hydrolysis reaction.
-
Reaction Completion: After the addition of all the deionized water, continue to stir the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
Filtration and Purification: After the reaction, filter the hydrolysate to remove the cation resin. The resulting solution is then fed into a distillation still for purification. The 3-chloro-2-methylpropane-1,2-diol product is obtained at a gas phase temperature of ≥82 °C and a vacuum of ≥0.098 MPa.[1][2]
Part 2: Synthesis of this compound
This part of the protocol describes the intramolecular cyclization of 3-chloro-2-methylpropane-1,2-diol to form the desired this compound. This is analogous to the synthesis of other oxetanes via Williamson etherification.
Materials and Reagents:
-
3-chloro-2-methylpropane-1,2-diol (from Part 1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylpropane-1,2-diol in ethanol.
-
Base Addition: To this solution, add a solution of sodium hydroxide in water. The molar ratio of NaOH to the diol should be slightly in excess (e.g., 1.1 equivalents).
-
Cyclization Reaction: Heat the resulting mixture to reflux and maintain it for several hours (typically 3-15 hours), monitoring the reaction progress by a suitable method such as TLC or GC-MS.[3]
-
Work-up: After cooling the reaction mixture to room temperature, reduce the volume by approximately two-thirds using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (4 x 40 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 3-chloro-1,2-propanediol (analog) | C₃H₇ClO₂ | 110.54 | 213 | 1.322 | 1.480 |
| This compound | C₅H₁₀O₂ | 102.13 | 72 (at 1 Torr) | ~1.031 | ~1.446 |
| 3-Methyl-3-oxetanemethanol (related) | C₅H₁₀O₂ | 102.13 | 79-80 (at 40 mmHg) | 1.024 | 1.446 |
Note: Some data for the target compound and its precursor are based on closely related analogs and predicted values due to limited availability in the cited literature.[4][5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 2. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-methyl-2-hydroxymethyloxetane | 61266-71-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Methyloxetan-2-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Methyloxetan-2-yl)methanol is a versatile bifunctional building block containing a sterically accessible primary alcohol and a quaternary center-substituted oxetane ring. This unique combination of functional groups makes it an attractive scaffold for introducing the oxetane motif, a privileged structural element in modern medicinal chemistry, into a variety of molecular architectures. The oxetane ring can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while the primary alcohol provides a convenient handle for further synthetic elaboration.[1][2][3]
These application notes provide an overview of the potential synthetic utility of this compound, complete with detailed experimental protocols for key transformations. The protocols are based on established methodologies for the reactions of primary alcohols and 2-substituted oxetanes.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Boiling Point | ~150-160 °C (estimated) |
| Density | ~1.0 g/mL (estimated) |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane, ethyl acetate |
Key Synthetic Applications
The dual functionality of this compound allows for a range of synthetic transformations, enabling its incorporation into more complex molecules. Key applications include:
-
Functionalization of the Primary Alcohol: The hydroxyl group can be readily converted into other functional groups such as ethers, esters, and amines, serving as a key linkage point.
-
Nucleophilic Ring-Opening of the Oxetane: The strained four-membered ring can be opened by various nucleophiles under acidic or Lewis acidic conditions, yielding 1,3-disubstituted propan-2-ol derivatives.[4] This provides a regioselective method for introducing a quaternary carbon center flanked by two functional groups.
The following diagram illustrates the primary synthetic pathways available from this compound.
Caption: Synthetic pathways originating from this compound.
Experimental Protocols
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether derivative of this compound, a common protecting group strategy or a means to introduce an arylmethyl moiety.
Objective: To synthesize 2-(benzyloxymethyl)-2-methyloxetane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Reaction Scheme:
Caption: Williamson ether synthesis of 2-(benzyloxymethyl)-2-methyloxetane.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL). Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Alkylation: Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 0 to rt | 12 | 85 |
| 2 | Methyl iodide | NaH | THF | 0 to rt | 8 | 90 |
| 3 | Allyl bromide | KH | DMF | rt | 6 | 82 |
Protocol 2: Esterification
This protocol details the formation of an ester linkage, a common strategy for creating prodrugs or linking the building block to other molecules.
Objective: To synthesize (2-methyloxetan-2-yl)methyl benzoate.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Scheme:
Caption: Esterification of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an argon atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | DCM | 0 to rt | 4 | 92 |
| 2 | Acetic anhydride | Pyridine | DCM | rt | 2 | 95 |
| 3 | Isobutyryl chloride | Et₃N | DCM | 0 to rt | 5 | 88 |
Protocol 3: Nucleophilic Ring-Opening with a Thiol
This protocol illustrates the acid-catalyzed ring-opening of the oxetane with a thiol nucleophile, a reaction that can be used to introduce sulfur-containing functionalities.
Objective: To synthesize 3-(benzylthio)-2-methylpropane-1,2-diol.
Materials:
-
This compound
-
Benzyl mercaptan
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Scheme:
Caption: Ring-opening of this compound with benzyl mercaptan.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and benzyl mercaptan (1.2 eq.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C. Add boron trifluoride diethyl etherate (0.1 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Representative Data (Hypothetical):
| Entry | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl mercaptan | BF₃·OEt₂ | DCM | 0 | 2 | 80 |
| 2 | Phenol | Sc(OTf)₃ | MeCN | rt | 6 | 75 |
| 3 | Aniline | Yb(OTf)₃ | Toluene | 50 | 12 | 70 |
Conclusion
This compound is a promising building block for organic synthesis and drug discovery. Its bifunctional nature allows for diverse synthetic manipulations, providing access to novel chemical entities with potentially improved pharmacological profiles. The protocols outlined above serve as a starting point for researchers to explore the rich chemistry of this versatile scaffold. The incorporation of the 2-methyloxetane motif can be a valuable strategy for overcoming challenges related to solubility and metabolic stability in drug development programs.[1][2][3]
References
Application of (2-Methyloxetan-2-yl)methanol in Medicinal Chemistry and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable functional group in drug design. Specifically, (2-Methyloxetan-2-yl)methanol and related small oxetane-containing building blocks are increasingly utilized as bioisosteric replacements for commonly employed functionalities, such as gem-dimethyl and carbonyl groups. Their incorporation can impart significant improvements in aqueous solubility, metabolic stability, and other critical drug-like properties. This document provides a detailed overview of the applications of this compound, including its impact on physicochemical properties, experimental protocols for its use, and its role in the context of specific signaling pathways.
Impact on Physicochemical Properties
The introduction of the this compound moiety can profoundly influence the properties of a drug candidate. The polar nature of the oxetane ring and the hydroxyl group contribute to enhanced solubility and reduced lipophilicity, addressing common challenges in drug development. Furthermore, the strained four-membered ring can favorably alter the conformation of a molecule, potentially improving its binding affinity to the target protein.
Data Presentation
The following tables summarize the quantitative impact of incorporating small oxetane moieties on key drug discovery parameters. While specific data for this compound is often embedded within proprietary studies, the presented data for analogous structures highlight the general trends observed.
Table 1: Effect of Oxetane Incorporation on Aqueous Solubility
| Parent Compound | Modified Compound with Oxetane Moiety | Fold Increase in Aqueous Solubility | Reference Compound Class |
| Compound A (highly lipophilic) | Oxetane-containing analogue of A | 25 - 4000 | Generic linear scaffolds |
| Compound B (cyclic scaffold) | gem-dimethyl group replaced by oxetane | 4 - 4000 | Generic cyclic scaffolds |
| Pyrazolopyrimidinone 5 | Oxetane-containing Compound 6 | Significant Improvement | ALDH1A Inhibitors[1] |
Table 2: Influence of Oxetane Moiety on Metabolic Stability
| Parent Compound | Modified Compound with Oxetane Moiety | Observation | In Vitro System |
| Pyrazolopyrimidinone 5 | Oxetane-containing Compound 6 | Significantly improved metabolic stability | Not specified[1] |
| Bicyclic lactam 4 | Oxetane-containing analogue | Reduced metabolic clearance (HLM Cl) | Human Liver Microsomes (HLM)[2] |
Table 3: Modulation of Amine Basicity by an Adjacent Oxetane Group
| Parent Compound Feature | Modified Compound Feature | pKa of Adjacent Amine | Change in pKa |
| Piperazine moiety | Piperazine with adjacent oxetane | 6.4 | -1.6 |
Experimental Protocols
Protocol 1: Representative Synthesis of a this compound-containing Analogue
This protocol describes a general method for incorporating the this compound moiety via a Williamson etherification, a common strategy for forming oxetane rings.
Objective: To synthesize an analogue of a lead compound (Lead-NH2) by attaching the this compound group.
Materials:
-
Lead compound with a primary or secondary amine (Lead-NH2)
-
(2-Methyloxetan-2-yl)methyl tosylate (or other suitable leaving group)
-
Potassium carbonate (K2CO3) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Rotary evaporator
-
NMR spectrometer and deuterated solvents
Procedure:
-
Reaction Setup: To a solution of the lead compound (Lead-NH2) (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of Lead-NH2) in a round bottom flask, add potassium carbonate (2.0 eq).
-
Addition of Oxetane Building Block: Add (2-Methyloxetan-2-yl)methyl tosylate (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and wash with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound-containing analogue.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound containing the this compound moiety.[3][4][5][6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., the synthesized analogue from Protocol 1)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (e.g., tolbutamide)
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in potassium phosphate buffer to the final desired concentration (typically 1 µM).
-
Microsomal Incubation: In a 96-well plate, add the test compound solution and human liver microsomes (final protein concentration typically 0.5 mg/mL). Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Signaling Pathways and Experimental Workflows
The incorporation of the this compound moiety is a strategic decision within the drug discovery workflow to optimize a lead compound. The following diagrams illustrate this process and a relevant signaling pathway where such modified compounds may act.
Caption: Drug discovery workflow highlighting lead optimization with this compound.
A key area where oxetane-containing molecules have shown promise is in the development of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies.[1][8][9][10]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor.
Conclusion
The use of the this compound moiety and related oxetane structures is a valuable strategy in modern drug design. As demonstrated, their incorporation can lead to substantial improvements in key physicochemical and pharmacokinetic properties. The provided protocols offer a representative framework for the synthesis and evaluation of compounds containing this valuable building block. As the understanding of the nuanced effects of such motifs continues to grow, their application is expected to become even more widespread in the pursuit of safer and more effective medicines.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. mercell.com [mercell.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. bioivt.com [bioivt.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of (2-Methyloxetan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the ring-opening reactions of (2-methyloxetan-2-yl)methanol under both acidic and basic conditions. This 2,2-disubstituted oxetane is a valuable building block, and its selective ring-opening provides access to important 1,3-diol motifs, namely 3-methyl-1,3-butanediol and 2-methyl-1,3-butanediol. Understanding the regioselectivity of these reactions is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science.
Introduction
Oxetanes are four-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their inherent ring strain, although less than that of epoxides, allows for regioselective ring-opening reactions with a variety of nucleophiles, often requiring activation by a Brønsted or Lewis acid.[1] The compound this compound is of particular interest due to its 2,2-disubstitution pattern and the presence of a primary hydroxyl group, which can influence reactivity and potentially participate in intramolecular processes.
The regiochemical outcome of the ring-opening reaction is highly dependent on the reaction conditions. Generally, acid-catalyzed reactions proceed via a mechanism with significant SN1 character, favoring nucleophilic attack at the more substituted carbon atom. Conversely, reactions under basic or neutral conditions with strong nucleophiles typically follow an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom.
Data Presentation: Regioselectivity and Expected Yields
The following table summarizes the expected major products and typical yields for the ring-opening of 2,2-disubstituted oxetanes, based on data for the closely related analog, 2,2-dimethyloxetane. The regioselectivity is a key consideration in planning the synthesis of the desired diol isomer.
| Condition | Predominant Product | Regioselectivity (Attack at) | Typical Yield (%)* |
| Acidic (e.g., H₂SO₄) | 3-Methyl-1,3-butanediol | C2 (More substituted) | 80-90 |
| Basic/Nucleophilic | 2-Methyl-1,3-butanediol | C4 (Less substituted) | 70-95 |
*Yields are estimated based on analogous reactions with 2,2-dimethyloxetane and may vary depending on the specific nucleophile and reaction conditions.[1]
Reaction Pathways and Mechanisms
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxetane oxygen is protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack. Due to the stability of the tertiary carbocation-like transition state at the C2 position, the nucleophile preferentially attacks this more substituted carbon. Subsequent deprotonation yields the corresponding 1,3-diol.
Basic/Nucleophilic Ring-Opening
In the presence of a strong nucleophile (under basic or neutral conditions), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered C4 carbon of the oxetane ring, leading to the formation of the alternative 1,3-diol isomer.
Experimental Protocols
Note: These protocols are adapted from general procedures for 2,2-disubstituted oxetanes and should be optimized for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis to Synthesize 3-Methyl-1,3-butanediol
Materials:
-
This compound
-
Dilute aqueous sulfuric acid (e.g., 1 M H₂SO₄)
-
Tetrahydrofuran (THF) or other suitable co-solvent
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and THF.
-
Cool the solution in an ice bath and slowly add a catalytic amount of 1 M sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford 3-methyl-1,3-butanediol.
Protocol 2: Base-Catalyzed/Nucleophilic Ring-Opening to Synthesize 2-Methyl-1,3-butanediol Derivatives
This protocol outlines a general procedure using a strong nucleophile. For hydrolysis to the diol, a strong base like NaOH or KOH in water/co-solvent at elevated temperatures would be required.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or an organometallic reagent like a Grignard or organolithium reagent) (typically 1.1-1.5 eq)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching organometallic reactions) or water.
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the appropriate anhydrous solvent.
-
Cool the solution to the desired temperature (this can range from -78 °C to room temperature depending on the nucleophile).
-
Slowly add the nucleophile to the solution. For solid nucleophiles, they can be added in portions. For liquid or solution-based nucleophiles, they should be added dropwise via a syringe or dropping funnel.
-
Stir the reaction at the appropriate temperature until completion, monitoring by TLC or GC-MS. This can take from 1 to 24 hours.
-
Carefully quench the reaction. For organometallic reagents, slowly add saturated aqueous NH₄Cl solution at 0 °C. For other nucleophiles, water or dilute acid may be appropriate.
-
Extract the aqueous layer with a suitable organic solvent (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the corresponding 2-methyl-1,3-butanediol derivative.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the ring-opening reactions and subsequent analysis.
Conclusion
The ring-opening of this compound provides a versatile and regioselective route to valuable 1,3-diols. The choice of acidic or basic/nucleophilic conditions allows for predictable control over the reaction outcome, yielding either 3-methyl-1,3-butanediol or 2-methyl-1,3-butanediol derivatives, respectively. The provided protocols, based on established reactivity principles of substituted oxetanes, offer a solid foundation for researchers to explore the synthetic utility of this important building block. Optimization of reaction conditions for specific nucleophiles and large-scale applications is recommended.
References
Derivatization of the primary alcohol in (2-Methyloxetan-2-yl)methanol
Anwendungs- und Protokollhinweise zur Derivatisierung des primären Alkohols in (2-Methyloxetan-2-yl)methanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
This compound ist ein wertvolles chirales Synthesefragment, das aufgrund seiner einzigartigen strukturellen Merkmale – einem Oxetanring und einer primären Alkoholgruppe – in der medizinischen Chemie und Arzneimittelentwicklung große Aufmerksamkeit erregt hat.[1][2] Der Oxetanring wird häufig als bioisosterer Ersatz für andere funktionelle Gruppen eingesetzt, um die physikochemischen Eigenschaften wie Löslichkeit, metabolische Stabilität und Lipophilie von Wirkstoffkandidaten zu verbessern.[1] Die primäre Alkoholgruppe dient als vielseitiger "Ankerpunkt" für die weitere chemische Modifikation, was die Synthese einer Vielzahl von Derivaten zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.
Diese Application Note beschreibt detaillierte Protokolle für drei gängige Derivatisierungsreaktionen des primären Alkohols in this compound: Veresterung, Veretherung und die Bildung von Carbamaten durch Reaktion mit Isocyanaten.
Anwendungsgebiete der Derivatisierung
Die Derivatisierung der primären Hydroxylgruppe von this compound ermöglicht die gezielte Anpassung der Moleküleigenschaften für verschiedene Anwendungen in der Wirkstoffforschung:
-
Veresterung: Führt zur Bildung von Ester-Prodrugs, die die Bioverfügbarkeit verbessern oder eine gezielte Freisetzung des Wirkstoffs im Körper ermöglichen können. Ester können auch die Membranpermeabilität eines Moleküls verändern.
-
Veretherung: Erzeugt stabile Etherbindungen, die die metabolische Stabilität gegenüber Esterasen erhöhen. Etherderivate werden oft synthetisiert, um die Lipophilie und die Bindungsaffinität an Zielproteine zu modulieren.[3]
-
Carbamat-Bildung: Carbamate sind ebenfalls wichtige funktionelle Gruppen in der medizinischen Chemie. Sie können als stabile Linker oder als Wasserstoffbrücken-Donoren/-Akzeptoren dienen und so die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls beeinflussen.
Visualisierung der Derivatisierungswege
Die folgenden Diagramme illustrieren die allgemeinen Reaktionswege und den experimentellen Arbeitsablauf für die Derivatisierung von this compound.
Abbildung 1: Schematische Darstellung der Derivatisierungswege für this compound.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese von Derivaten.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst repräsentative Daten für die beschriebenen Derivatisierungsmethoden zusammen. Die genauen Ausbeuten und Bedingungen können je nach Substrat und Reagenz variieren und erfordern möglicherweise eine Optimierung.
| Derivatisierungstyp | Typische Reagenzien | Typische Bedingungen | Erwartete Ausbeute | Vorteile | Nachteile |
| Veresterung | Acetylchlorid, Pyridin | DCM, 0 °C bis RT, 2-4 h | > 90 % | Schnelle Reaktion, hohe Ausbeuten | Säurechloride sind feuchtigkeitsempfindlich |
| Veretherung | Benzylbromid, Natriumhydrid (NaH) | THF, 0 °C bis RT, 12-16 h | 70-85 % | Bildung stabiler Etherbindungen | Erfordert inerte Bedingungen und längere Reaktionszeiten |
| Carbamat-Bildung | Phenylisocyanat, Triethylamin (TEA) | Toluol, RT bis 60 °C, 4-8 h | > 85 % | Effiziente Reaktion mit hoher Atomökonomie | Isocyanate sind toxisch und feuchtigkeitsempfindlich |
Experimentelle Protokolle
Protokoll 1: Synthese von (2-Methyloxetan-2-yl)methylacetat (Veresterung)
Prinzip: Dieses Protokoll beschreibt die Acylierung des primären Alkohols mit einem Säurechlorid in Gegenwart einer Base zur Neutralisierung der entstehenden Salzsäure.[4]
Materialien und Reagenzien:
-
This compound
-
Acetylchlorid
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl, Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Tropftrichter, Eisbad
Durchführung:
-
In einem trockenen 100-mL-Rundkolben werden 1.0 g this compound in 20 mL wasserfreiem DCM gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
1.5 Äquivalente Pyridin werden langsam zu der gerührten Lösung gegeben.
-
1.2 Äquivalente Acetylchlorid, gelöst in 5 mL wasserfreiem DCM, werden über einen Tropftrichter langsam über einen Zeitraum von 15 Minuten zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktion für 2 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abschluss der Reaktion wird diese durch langsame Zugabe von 20 mL Wasser gequencht.
-
Die organische Phase wird abgetrennt und nacheinander mit 20 mL 1 M HCl, 20 mL gesättigter NaHCO₃-Lösung und 20 mL Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.
Protokoll 2: Synthese von 2-((Benzyloxy)methyl)-2-methyloxetan (Veretherung)
Prinzip: Dieses Protokoll folgt einer Williamson-Ethersynthese, bei der der Alkohol zunächst mit einer starken Base deprotoniert wird, um ein Alkoxid zu bilden, das anschließend mit einem Alkylhalogenid reagiert.[3][5]
Materialien und Reagenzien:
-
This compound
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Benzylbromid
-
Tetrahydrofuran (THF, wasserfrei)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Diethylether
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Schlenk-Kolben, Septum, Spritzen, Stickstoffatmosphäre
Durchführung:
-
Ein trockener Schlenk-Kolben wird mit 1.2 Äquivalenten Natriumhydrid befüllt. Das Mineralöl wird durch Waschen mit wasserfreiem Hexan entfernt und das NaH unter Stickstoff getrocknet.
-
15 mL wasserfreies THF werden zugegeben und die Suspension auf 0 °C gekühlt.
-
1.0 g this compound, gelöst in 10 mL wasserfreiem THF, werden langsam über eine Spritze zugegeben. Die Mischung wird 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.
-
1.1 Äquivalente Benzylbromid werden langsam zugegeben.
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 16 Stunden gerührt (Über-Nacht-Reaktion). Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss wird die Reaktion vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C gequencht.
-
Die Mischung wird mit 50 mL Diethylether verdünnt und mit Wasser und Sole gewaschen.
-
Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Protokoll 3: Synthese von (2-Methyloxetan-2-yl)methylphenylcarbamat (Carbamat-Bildung)
Prinzip: Die Reaktion eines Alkohols mit einem Isocyanat führt zur Bildung eines Carbamats. Die Reaktion kann durch eine Base wie Triethylamin katalysiert werden.[6][7]
Materialien und Reagenzien:
-
This compound
-
Phenylisocyanat
-
Triethylamin (TEA, als Katalysator)
-
Toluol (wasserfrei)
-
Hexan
-
Rundkolben, Rückflusskühler, Magnetrührer
Durchführung:
-
In einem trockenen Rundkolben werden 1.0 g this compound in 25 mL wasserfreiem Toluol gelöst.
-
1.05 Äquivalente Phenylisocyanat und 0.1 Äquivalente Triethylamin werden zugegeben.
-
Die Reaktionsmischung wird 6 Stunden bei 60 °C unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Das Rohprodukt wird in einer minimalen Menge heißen Toluols gelöst und durch Zugabe von Hexan umkristallisiert, um das reine Carbamat-Derivat zu erhalten.
-
Der Feststoff wird abfiltriert, mit kaltem Hexan gewaschen und im Vakuum getrocknet.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
Application Notes and Protocols for the Incorporation of (2-Methyloxetan-2-yl)methanol into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyloxetan-2-yl)methanol, a four-membered cyclic ether bearing a primary alcohol, is a valuable building block in medicinal chemistry and complex molecule synthesis. The strained oxetane ring can impart unique physicochemical properties to molecules, such as improved solubility, metabolic stability, and cell permeability, making it an attractive motif for drug design. The primary alcohol functionality provides a convenient handle for introducing this scaffold into a wide range of molecular architectures through various chemical transformations.
These application notes provide an overview of key strategies for incorporating this compound into complex molecules, complete with detailed experimental protocols and representative data.
Key Applications in Drug Discovery
The incorporation of the (2-methyloxetan-2-yl)methyl moiety can be a strategic approach in lead optimization to:
-
Enhance Solubility: The polar oxetane oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.
-
Modulate Lipophilicity: The introduction of this polar group can fine-tune the overall lipophilicity of a drug candidate.
-
Vectorial Exit: The oxetane motif can promote directed exit of a molecule from a binding pocket, potentially influencing kinetic parameters.
Core Synthetic Methodologies
The primary alcohol of this compound allows for its incorporation via standard functional group transformations, most notably ether and ester formation.
Table 1: Summary of Key Synthetic Transformations
| Transformation | Reagents and Conditions | Substrate Scope | Representative Yield (%) | Notes |
| Williamson Ether Synthesis | NaH, THF, 0 °C to rt; R-X (alkyl or benzyl halide) | Primary and secondary alkyl halides, benzyl halides | 75-90 | A reliable method for forming robust C-O bonds. |
| Mitsunobu Reaction | PPh₃, DIAD (or DEAD), THF, 0 °C to rt; R-OH (phenol or alcohol) | Phenols, primary and secondary alcohols | 60-85 | Proceeds with inversion of configuration at the alcohol center if chiral. |
| Steglich Esterification | R-COOH, DCC, DMAP, CH₂Cl₂, 0 °C to rt | Carboxylic acids | 80-95 | A mild and efficient method for ester formation. |
| Sulfonylation | TsCl (or MsCl), Pyridine (or Et₃N), CH₂Cl₂, 0 °C to rt | - | 90-98 | To activate the alcohol for subsequent nucleophilic substitution. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl-(2-methyloxetan-2-yl)methyl Ethers
This protocol describes the synthesis of an ether linkage between this compound and a phenolic substrate.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Protocol 2: Mitsunobu Reaction for the Inversion of Secondary Alcohols
This protocol details the coupling of this compound with a secondary alcohol, resulting in an inversion of stereochemistry at the secondary alcohol center.
Materials:
-
This compound (1.2 eq)
-
Chiral Secondary Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral secondary alcohol (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
To this stirred solution, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Diagram 2: Mitsunobu Reaction Pathway
Caption: Key steps in the Mitsunobu reaction.
Protocol 3: Steglich Esterification for the Formation of Ester Linkages
This protocol describes the formation of an ester from this compound and a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 eq) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with CH₂Cl₂.
-
Wash the combined filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Steglich Esterification Workflow
Caption: Workflow of the Steglich esterification.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. The protocols outlined above provide robust and reproducible methods for its incorporation, enabling the exploration of the unique chemical space offered by the oxetane motif. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and research goals.
Application Notes: Utilization of (2-Methyloxetan-2-yl)methanol in the Synthesis of Novel Spirocyclic Compounds
Introduction
Spirocyclic scaffolds are prominent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their inherent three-dimensional architecture provides a unique conformational rigidity that is highly desirable in drug design for optimizing binding affinity and selectivity to biological targets. Oxetanes, four-membered cyclic ethers, are increasingly recognized as valuable building blocks in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. This application note describes a synthetic strategy for the preparation of novel spirocyclic compounds from (2-Methyloxetan-2-yl)methanol, a readily available oxetane-containing building block.
The proposed synthetic route involves a four-step sequence: (1) selective protection of the primary alcohol of this compound as a silyl ether, (2) acid-catalyzed ring-opening of the oxetane to yield a 1,3-diol, (3) acid-catalyzed spiroketalization with a cyclic ketone, and (4) deprotection of the silyl ether to afford the final spirocyclic product. This methodology provides a versatile platform for the synthesis of a library of spirocyclic compounds with potential applications in drug discovery and development.
Data Presentation
The following tables summarize the expected yields for each step of the proposed synthetic pathway, based on analogous reactions reported in the literature.
Table 1: Selective Protection of Primary Alcohol
| Substrate | Protecting Group | Reagents and Conditions | Solvent | Yield (%) | Reference Analogy |
| This compound | TBDMS | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, rt, 4h | DMF | >95% | [1][2] |
Table 2: Acid-Catalyzed Oxetane Ring-Opening
| Substrate | Acid Catalyst | Conditions | Solvent | Product | Yield (%) | Reference Analogy |
| TBDMS-protected this compound | 10 mol% H₂SO₄ | rt, 12h | THF/H₂O (4:1) | 3-((tert-Butyldimethylsilyloxy)methyl)-3-methylbutane-1,3-diol | ~80-90% | [3][4] |
Table 3: Spiroketalization
| Diol Substrate | Ketone | Acid Catalyst | Conditions | Solvent | Product | Yield (%) | Reference Analogy |
| 3-((tert-Butyldimethylsilyloxy)methyl)-3-methylbutane-1,3-diol | Cyclohexanone (1.2 eq.) | 10 mol% p-TsOH | rt, 6h | Dichloromethane | TBDMS-protected spiroketal | ~85-95% | [5][6] |
Table 4: Deprotection of Silyl Ether
| Substrate | Reagent | Conditions | Solvent | Final Product | Yield (%) | Reference Analogy |
| TBDMS-protected spiroketal | 1.1 eq. TBAF | rt, 2h | THF | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | >95% | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl((2-methyloxetan-2-yl)methoxy)dimethylsilane
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq.).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the TBDMS-protected alcohol.
Protocol 2: Synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-3-methylbutane-1,3-diol
-
Dissolve the TBDMS-protected oxetane (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (4:1).
-
Add a catalytic amount of sulfuric acid (H₂SO₄, 10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
Protocol 3: Synthesis of tert-Butyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methoxy)dimethylsilane
-
To a solution of the crude diol from Protocol 2 (1.0 eq.) and cyclohexanone (1.2 eq.) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%).
-
Stir the reaction at room temperature for 6 hours. Monitor the formation of the spiroketal by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure spiroketal.
Protocol 4: Synthesis of (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
-
Dissolve the TBDMS-protected spiroketal (1.0 eq.) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF).
-
Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final spirocyclic alcohol.
Visualizations
Caption: Synthetic workflow for the preparation of spirocyclic compounds.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for (2-Methyloxetan-2-yl)methanol as a Precursor for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polymers derived from (2-Methyloxetan-2-yl)methanol. The primary method of polymerization discussed is cationic ring-opening polymerization (CROP), which yields hyperbranched polyethers with unique properties suitable for various applications, including as adhesives and in biomedical fields. While specific data for the title compound is limited, detailed protocols and data for the closely related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), are presented as a representative example.
Introduction to this compound-Derived Polymers
This compound is a functionalized oxetane monomer that can undergo ring-opening polymerization to produce branched polyethers. The presence of the hydroxymethyl group allows for the formation of hyperbranched structures through a mechanism that combines active chain end and activated monomer propagation. These polymers are characterized by a high density of hydroxyl groups, a three-dimensional globular structure, low viscosity, and high solubility.[1] The oxetane ring itself is a valuable motif in medicinal chemistry, known to improve physicochemical properties of molecules, such as aqueous solubility and metabolic stability, making polymers derived from it promising candidates for drug delivery applications.[2][3]
Synthesis of Hyperbranched Polyethers via Cationic Ring-Opening Polymerization (CROP)
The synthesis of polyethers from hydroxymethyl-substituted oxetanes is typically achieved through cationic ring-opening polymerization.[4][5] This method allows for the formation of hyperbranched structures in a one-pot synthesis.[1] The following protocol is adapted from the synthesis of poly(3-ethyl-3-hydroxymethyloxetane) (PEHO) and serves as a detailed guide for the polymerization of this compound.[6]
2.1. Experimental Protocol: Synthesis of Hyperbranched Polyether
Materials:
-
This compound (monomer)
-
1,1,1-tris(hydroxymethyl)propane (TMP) (core molecule)[6]
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (initiator)[6]
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Ethanol (quenching agent)[6]
-
Diethyl ether (for precipitation)[6]
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A two-necked, round-bottom flask equipped with a magnetic stir bar is flame-dried and cooled under a stream of nitrogen.
-
The desired amount of the core molecule, TMP, is added to the flask.
-
Anhydrous dichloromethane is added to dissolve the TMP.
-
The reaction vessel is degassed with nitrogen for 20 minutes.
-
The initiator, BF₃·Et₂O, is added via syringe, and the mixture is heated to 70 °C.
-
The this compound monomer is then added dropwise at a controlled rate (e.g., 5 mL/h).[6]
-
The reaction is allowed to proceed at 70 °C for 2 hours after the complete addition of the monomer.[6]
-
The polymerization is terminated by quenching with ethanol.[6]
-
The resulting polymer is purified by precipitation in cold diethyl ether.[6]
-
The precipitate is collected by filtration and dried under vacuum to a constant weight.
Products can be obtained with yields typically ranging between 89% and 95%.[6]
2.2. Polymerization Workflow
Caption: Workflow for the synthesis of hyperbranched polyethers.
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their molecular weight, dispersity, and structure.
3.1. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the degree of branching.[4]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the polymer structure and morphology.[4]
3.2. Representative Data for Poly(3-ethyl-3-hydroxymethyloxetane)
The following tables summarize representative data for hyperbranched polyethers synthesized from 3-ethyl-3-(hydroxymethyloxetane) (EHO) with TMP as a core molecule. This data can be used as a reference for the expected properties of polymers derived from this compound.
Table 1: Reagent Ratios and Resulting Polymer Properties [4]
| Sample ID | TMP:EHO Molar Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Đ) |
|---|---|---|---|
| POX-1 | 1:5 | 714 | 1.77 |
| POX-2 | 1:15 | 1878 | 2.50 |
| POX-3 | 1:30 | 3618 | 3.15 |
| POX-4 | 1:50 | 5942 | 3.75 |
Table 2: ¹H NMR Chemical Shifts for Poly(3-ethyl-3-hydroxymethyloxetane) [8]
| Chemical Shift (ppm) | Assignment |
|---|---|
| 3.37 | -CH₂-O-CH₂- (ether backbone) |
| 0.8 (approx.) | -CH₃ (from ethyl group) |
| 1.4 (approx.) | -CH₂- (from ethyl group) |
Table 3: ¹³C NMR Chemical Shifts for Poly(3-ethyl-3-hydroxymethyloxetane) [4]
| Chemical Shift (ppm) | Assignment |
|---|---|
| 77.0 - 79.0 | Quaternary Carbon (C-C-O) |
| 72.0 - 74.0 | -CH₂-O- (ether backbone) |
| 64.0 - 66.0 | -CH₂-OH (primary alcohol) |
| 23.0 - 25.0 | -CH₂- (from ethyl group) |
| 8.0 - 10.0 | -CH₃ (from ethyl group) |
Potential Applications
The unique hyperbranched structure and high density of hydroxyl groups make these polymers suitable for a range of applications.
4.1. Adhesives
The abundance of polar hydroxyl groups promotes strong interactions with polar substrates, making these polymers potential candidates for hot-melt adhesives.[6]
4.1.1. Protocol: Lap-Shear Adhesion Test
This protocol is adapted from methods used to test the adhesive properties of similar polyether-based adhesives.[9]
Materials:
-
Synthesized polymer
-
Substrates for testing (e.g., wood, metal, glass)
-
Spacers (to control bond-line thickness)
-
Clamps
-
Oven
-
Tensile testing machine
Procedure:
-
Clean the surfaces of the substrates to be bonded.
-
Apply the polymer to one substrate. For hot-melt application, the polymer can be melted in an oven before application.
-
Join the two substrates with the polymer in between, using spacers to ensure a consistent bond-line thickness.
-
Clamp the assembly and cure at an elevated temperature (e.g., 80-120 °C) for a specified time.[9]
-
Allow the bonded specimens to cool to room temperature and equilibrate for 24 hours.
-
Measure the lap-shear strength using a tensile testing machine at a constant crosshead speed (e.g., 50 mm/min).[9]
-
Record the force required to break the bond. The shear strength is calculated by dividing the maximum force by the bond area.
Table 4: Representative Adhesive Properties of Poly(3-ethyl-3-hydroxymethyloxetane) [4]
| Property | Value |
|---|---|
| Work of Adhesion | 101–105 mJ/m² |
| Bond-line Tensile Shear Strength | 0.39–1.32 MPa |
4.2. Drug Delivery
The biocompatibility and hydrophilicity of polyethers, combined with the beneficial properties imparted by the oxetane motif, suggest their potential use in drug delivery systems.[2][3] The hyperbranched structure can encapsulate therapeutic agents, and the hydroxyl groups can be further functionalized for targeted delivery.
4.2.1. Conceptual Workflow for Nanoparticle Formulation
Caption: Conceptual workflow for drug-loaded nanoparticle formulation.
Polymer Architecture and Reaction Mechanism
The formation of hyperbranched polymers from hydroxymethyl-substituted oxetanes proceeds through a complex cationic ring-opening polymerization mechanism involving competing pathways.
Caption: Polymerization mechanism leading to a hyperbranched structure.
References
- 1. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced and Reusable Poly(hydroxy urethane)-Based Low Temperature Hot-Melt Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral (2-Methyloxetan-2-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral (2-methyloxetan-2-yl)methanol derivatives. These compounds are valuable building blocks in medicinal chemistry due to the unique physicochemical properties conferred by the oxetane ring. The protocols described herein are based on established methodologies for the enantioselective synthesis of chiral 2,2-disubstituted oxetanes.
Introduction
Chiral 2,2-disubstituted oxetanes, such as this compound, are increasingly sought-after motifs in drug discovery. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. The asymmetric synthesis of these compounds with high enantiopurity is crucial for elucidating the structure-activity relationships of chiral drug candidates. This document outlines a reliable method for accessing these valuable chiral building blocks based on a catalytic asymmetric approach.
Synthetic Strategy Overview
The presented protocol focuses on the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones. This strategy involves a one-pot sequential addition of a sulfur ylide to a ketone, catalyzed by a chiral heterobimetallic complex. This method is advantageous due to its operational simplicity and the high levels of enantioselectivity that can be achieved through chiral amplification in the second step.
Logical Relationship of the Synthetic Approach
Caption: Logical workflow for the catalytic asymmetric synthesis of the target oxetane.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric synthesis of chiral 2,2-disubstituted oxetanes using a lanthanum-lithium heterobimetallic catalyst. This data illustrates the general effectiveness of the methodology for a variety of ketone substrates.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 2-Methyl-2-phenyloxetane | 85 | 99 |
| 2 | 4'-Fluoroacetophenone | 2-(4-Fluorophenyl)-2-methyloxetane | 88 | 99 |
| 3 | 2-Acetonaphthone | 2-Methyl-2-(naphthalen-2-yl)oxetane | 74 | 99 |
| 4 | Cyclohexyl methyl ketone | 2-Cyclohexyl-2-methyloxetane | 62 | >99.5 |
| 5 | (E)-4-Phenylbut-3-en-2-one | 2-Methyl-2-((E)-styryl)oxetane | 58 | >99.5 |
Note: Data is representative of the synthesis of analogous 2,2-disubstituted oxetanes and serves to illustrate the potential of the described protocol. The synthesis of this compound would require a starting ketone with a protected hydroxymethyl group or subsequent functional group transformation.
Experimental Protocols
This section provides a detailed protocol for the asymmetric synthesis of a chiral 2,2-disubstituted oxetane, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Appropriate ketone substrate
-
Trimethylsulfoxonium iodide
-
Anhydrous Lanthanum(III) chloride (LaCl₃)
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
5 Å Molecular Sieves
-
Standard laboratory glassware for anhydrous reactions
-
Reagents for work-up and purification (saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
Catalyst Preparation: Chiral La/Li Heterobimetallic Complex
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous LaCl₃ (0.1 mmol) and (R)-BINOL (0.3 mmol).
-
Add anhydrous THF (5 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add n-BuLi (0.3 mmol, 1.6 M in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the chiral lanthanum-BINOL complex.
-
In a separate flame-dried Schlenk flask, prepare a lithium salt of (R)-BINOL by dissolving (R)-BINOL (0.1 mmol) in anhydrous THF (2 mL) and adding n-BuLi (0.1 mmol) at 0 °C, followed by stirring for 30 minutes.
-
Transfer the lithium-(R)-BINOLate solution to the lanthanum complex solution via cannula.
-
Stir the final mixture at room temperature for an additional hour to generate the active La/Li heterobimetallic catalyst.
Asymmetric Synthesis of a Chiral 2,2-Disubstituted Oxetane
-
To a flame-dried Schlenk flask containing activated 5 Å molecular sieves (200 mg), add trimethylsulfoxonium iodide (2.4 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to room temperature.
-
Add n-BuLi (2.4 mmol, 1.6 M in hexanes) dropwise to the suspension and stir the resulting milky white mixture for 30 minutes to generate the sulfur ylide.
-
In a separate flame-dried Schlenk flask, dissolve the ketone substrate (1.0 mmol) in anhydrous THF (2 mL).
-
Add the prepared chiral La/Li heterobimetallic catalyst solution (20 mol% based on La) to the ketone solution.
-
Add the freshly prepared sulfur ylide suspension to the ketone/catalyst mixture dropwise via cannula over approximately 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired chiral oxetane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol detailed in this document provides a robust and highly enantioselective method for the synthesis of chiral 2,2-disubstituted oxetanes. The use of a chiral heterobimetallic catalyst in a one-pot reaction with a sulfur ylide offers an efficient route to these valuable building blocks. This methodology is amenable to a range of ketone substrates, allowing for the generation of a library of chiral oxetanes for applications in drug discovery and development. Researchers are encouraged to adapt and optimize the described conditions for their specific substrates and research goals to obtain compounds such as chiral this compound derivatives.
Catalytic Routes to 2,2-Disubstituted Oxetanes: Application Notes and Protocols for Chemical Researchers
For researchers, scientists, and professionals in drug development, the synthesis of complex molecular scaffolds is a cornerstone of innovation. Among these, the 2,2-disubstituted oxetane motif has emerged as a valuable building block due to its unique conformational constraints and its role as a bioisostere for gem-dimethyl and carbonyl groups. This document provides detailed application notes and experimental protocols for several key catalytic methods for the formation of these valuable structures.
This compilation covers a range of modern catalytic strategies, including asymmetric synthesis from ketones, rhodium-catalyzed reactions of diazo compounds, N-heterocyclic carbene (NHC)-catalyzed cycloadditions, and visible-light-mediated transformations. Each section includes a summary of the method, a detailed experimental protocol for a representative reaction, and quantitative data to guide expectations for yield and selectivity.
Asymmetric Synthesis from Ketones via One-Pot Sequential Addition of Sulfur Ylide
This powerful method, developed by Shibasaki and colleagues, allows for the direct and highly enantioselective synthesis of 2,2-disubstituted oxetanes from readily available ketones.[1][2][3] The reaction proceeds through a one-pot, two-step sequence involving a catalytic asymmetric epoxidation followed by an intramolecular ring-closing reaction, both catalyzed by a heterobimetallic lanthanum-lithium complex. A key feature of this method is the chiral amplification observed in the second step, leading to excellent enantiomeric excesses.[3]
Experimental Protocol: General Procedure for the Asymmetric Synthesis of 2-Aryl-2-methyl oxetanes
To a solution of the catalyst, prepared in situ from La(O-iPr)₃, (R)-BINOL, and BuLi in THF, is added the ketone substrate and molecular sieves. After stirring, a solution of dimethyloxosulfonium methylide is added, and the reaction is stirred at room temperature. Upon completion of the epoxidation, a second portion of the sulfur ylide is added to facilitate the intramolecular cyclization to the oxetane.
Materials:
-
Lanthanum(III) isopropoxide (La(O-iPr)₃)
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
n-Butyllithium (BuLi) in hexanes
-
Aryl methyl ketone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves 4Å
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, a solution of La(O-iPr)₃ (0.1 equiv) and (R)-BINOL (0.3 equiv) in THF is stirred at room temperature for 30 minutes. The solution is then cooled to 0 °C, and BuLi (0.3 equiv) is added dropwise. The mixture is stirred for another 30 minutes at 0 °C.
-
Ylide Preparation: In a separate flame-dried flask under argon, a suspension of trimethylsulfoxonium iodide (2.2 equiv) and NaH (2.2 equiv) in anhydrous THF is stirred at 50 °C for 1 hour. The resulting suspension is cooled to room temperature before use.
-
Reaction: To the prepared catalyst solution, the aryl methyl ketone (1.0 equiv) and activated molecular sieves 4Å are added. The mixture is stirred at room temperature for 30 minutes.
-
A portion of the prepared sulfur ylide suspension (1.1 equiv) is added to the reaction mixture, which is then stirred at room temperature for 24 hours.
-
A second portion of the sulfur ylide suspension (1.1 equiv) is added, and the reaction is stirred for an additional 24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 2,2-disubstituted oxetane.
Quantitative Data Summary
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | 85 | 99 |
| 2 | 4-Methoxyacetophenone | 88 | >99.5 |
| 3 | 4-Chloroacetophenone | 75 | 99 |
| 4 | 2-Naphthyl methyl ketone | 82 | 99 |
Rhodium-Catalyzed O-H Insertion and C-C Bond Forming Cyclization
This strategy provides access to a diverse range of functionalized 2,2-disubstituted oxetanes through a two-step sequence involving a rhodium-catalyzed O-H insertion of a diazo compound into a β-haloalcohol, followed by a base-mediated intramolecular C-C bond formation.[4] This method is particularly versatile, allowing for the incorporation of various functional groups such as esters, amides, sulfones, and phosphonates directly onto the oxetane ring.[4]
Experimental Workflow
Caption: Rhodium-catalyzed synthesis of 2,2-disubstituted oxetanes.
Experimental Protocol: Synthesis of Ethyl 2-(diethylcarbamoyl)oxetane-2-carboxylate
Step 1: O-H Insertion To a solution of ethyl 2-diazo-N,N-diethylmalonamate (1.0 equiv) and 2-bromoethanol (1.2 equiv) in benzene is added rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 equiv). The mixture is heated at 80 °C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bromoethyl ether intermediate.
Step 2: Cyclization To a solution of the bromoethyl ether intermediate (1.0 equiv) in anhydrous DMF at 0 °C is added sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired 2,2-disubstituted oxetane.
Quantitative Data Summary
| Entry | Diazo E¹ Group | Diazo E² Group | O-H Insertion Yield (%) | Cyclization Yield (%) |
| 1 | CONEt₂ | CO₂Et | 75 | 93 |
| 2 | SO₂Ph | CO₂Et | 92 | 87 |
| 3 | PO(OEt)₂ | CO₂Et | 77 | 70 |
| 4 | CN | CO₂Bn | 65 | 78 |
NHC-Catalyzed Formal [2+2] Annulation of Allenoates
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the context of oxetane synthesis, NHCs catalyze the formal [2+2] annulation of γ-substituted allenoates with trifluoromethyl ketones to produce highly functionalized 2-alkylideneoxetanes.[5] This method provides a direct route to these valuable structures in a single step.
Logical Relationship of Key Reaction Components
Caption: NHC-catalyzed formal [2+2] annulation for oxetane synthesis.
Experimental Protocol: General Procedure for NHC-Catalyzed [2+2] Annulation
To a solution of the NHC precatalyst and a base in an anhydrous solvent is added the trifluoromethyl ketone, followed by the γ-substituted allenoate. The reaction is stirred at room temperature until completion.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Trifluoromethyl ketone
-
γ-Substituted allenoate
-
Anhydrous Toluene
Procedure:
-
In a glovebox, a vial is charged with IPr·HCl (0.1 equiv) and KHMDS (0.1 equiv). Anhydrous toluene is added, and the mixture is stirred for 20 minutes.
-
The trifluoromethyl ketone (1.2 equiv) is added, followed by the γ-substituted allenoate (1.0 equiv).
-
The vial is sealed and stirred at room temperature for 24 hours.
-
The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to afford the 2-alkylideneoxetane.
Quantitative Data Summary
| Entry | Allenoate γ-Substituent | Ketone | Yield (%) | dr (trans:cis) |
| 1 | Phenyl | 2,2,2-Trifluoroacetophenone | 95 | >20:1 |
| 2 | 4-Methoxyphenyl | 2,2,2-Trifluoroacetophenone | 92 | >20:1 |
| 3 | 2-Thienyl | 2,2,2-Trifluoroacetophenone | 88 | 15:1 |
| 4 | Cyclohexyl | 2,2,2-Trifluoroacetophenone | 75 | >20:1 |
Visible-Light-Mediated Giese Addition to α-Oxy Radicals
Photocatalysis offers a mild and efficient approach to the synthesis of complex molecules. A recently developed method utilizes visible light to mediate a Giese-type addition of α-oxy radicals, generated from oxetane-2-carboxylic acids, to electron-deficient alkenes. This protocol provides a novel route to 2-alkylated oxetanes.
Experimental Workflow
Caption: Visible-light-mediated synthesis of 2-substituted oxetanes.
Experimental Protocol: General Procedure for Photocatalytic Giese Addition
A solution of the oxetane-2-carboxylic acid, an electron-deficient alkene, a photocatalyst, and a base in a suitable solvent is degassed and irradiated with visible light.
Materials:
-
Oxetane-2-carboxylic acid
-
Electron-deficient alkene (e.g., acrylate, vinyl sulfone)
-
fac-Ir(ppy)₃
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a vial is added oxetane-2-carboxylic acid (1.0 equiv), the alkene (1.5 equiv), fac-Ir(ppy)₃ (0.01 equiv), and Cs₂CO₃ (1.5 equiv).
-
Anhydrous DMF is added, and the mixture is sparged with argon for 15 minutes.
-
The vial is sealed and placed in a photoreactor equipped with blue LEDs and a cooling fan.
-
The reaction is irradiated for 24 hours at room temperature.
-
The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography to give the 2-alkylated oxetane.
Quantitative Data Summary
| Entry | Oxetane-2-carboxylic Acid | Alkene | Yield (%) |
| 1 | Oxetane-2-carboxylic acid | Methyl acrylate | 85 |
| 2 | Oxetane-2-carboxylic acid | Phenyl vinyl sulfone | 78 |
| 3 | 4-Phenyl-oxetane-2-carboxylic acid | Methyl acrylate | 72 |
| 4 | Oxetane-2-carboxylic acid | N-Phenylmaleimide | 91 |
References
- 1. Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. one-pot reaction sequence: Topics by Science.gov [science.gov]
- 3. Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide. (2009) | Toshihiko Sone | 79 Citations [scispace.com]
- 4. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. NHC-Catalyzed Formal [2+2] Annulations of Allenoates for the Synthesis of Substituted Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Group Transformations on the (2-Methyloxetan-2-yl)methanol Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of functional group transformations on the (2-methyloxetan-2-yl)methanol scaffold. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring. The following sections detail key transformations of the primary alcohol, including oxidation, esterification, and conversion to halides, as well as illustrative ring-opening reactions of the oxetane moiety.
Oxidation of this compound to 2-Methyloxetane-2-carbaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing a key intermediate for further elaboration, such as reductive amination or Wittig reactions.
Reaction Scheme:
Caption: Oxidation of the primary alcohol to an aldehyde.
Quantitative Data Summary:
| Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2-4 | Room Temperature | 75-85 | Adapted Protocol |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | 1-3 | Room Temperature | 85-95 | Adapted Protocol |
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the solid dissolves.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Esterification of this compound
Esterification of the primary alcohol can be achieved under various conditions to introduce a wide range of functional groups, which can modulate the lipophilicity and other properties of the molecule.
Reaction Scheme:
Caption: Esterification of the primary alcohol.
Quantitative Data Summary:
| Acylating Agent | Coupling Agent/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Carboxylic Acid | DCC/DMAP | DCM | 4-12 | Room Temperature | 80-90 | Adapted Protocol |
| Acyl Chloride | Pyridine or Triethylamine | DCM | 1-3 | 0 to RT | 85-95 | Adapted Protocol |
Experimental Protocol: Esterification using a Carboxylic Acid and DCC/DMAP
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dry DCM (0.2 M) under an inert atmosphere, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.
-
Extraction: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.
Conversion of this compound to (2-(Chloromethyl)-2-methyloxetane)
Conversion of the primary alcohol to a halide, such as a chloride, provides a versatile intermediate for nucleophilic substitution reactions to introduce a variety of other functional groups.
Reaction Scheme:
Caption: Conversion of the primary alcohol to a chloride.
Quantitative Data Summary:
| Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thionyl chloride (SOCl₂) | DCM or neat | 1-3 | 0 to Reflux | 70-85 | Adapted Protocol |
| Oxalyl chloride | DCM, cat. DMF | 1-2 | 0 to RT | 80-90 | Adapted Protocol |
Experimental Protocol: Chlorination using Thionyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry DCM (0.3 M) under an inert atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of pyridine can be added to neutralize the HCl generated.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or gently reflux for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by distillation under reduced pressure.
Nucleophilic Ring-Opening of the Oxetane Ring
The strained four-membered oxetane ring is susceptible to nucleophilic attack, particularly under acidic conditions, leading to the formation of functionalized 1,3-diols. This transformation provides access to a different set of scaffolds.
Reaction Scheme:
Caption: Nucleophilic ring-opening of the oxetane.
Quantitative Data Summary:
| Nucleophile | Acid Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Water | H₂SO₄ (cat.) | Dioxane/H₂O | 6-12 | 80-100 | 70-85 | Adapted Protocol |
| Methanol | H₂SO₄ (cat.) | Methanol | 4-8 | Reflux | 75-90 | Adapted Protocol |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v, 0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diol can be purified by distillation or column chromatography.
These protocols provide a foundation for the exploration of diverse functional group transformations on the this compound scaffold. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The inherent reactivity of both the primary alcohol and the strained oxetane ring offers a rich landscape for the synthesis of novel and potentially bioactive molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyloxetan-2-yl)methanol
Welcome to the technical support center for the synthesis of (2-Methyloxetan-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the intramolecular cyclization of a 1,3-diol precursor.
Q1: Low or no conversion of the starting 1,3-diol to the desired oxetane.
Possible Causes and Solutions:
-
Inefficient Activation of the Primary Hydroxyl Group: The conversion of the primary hydroxyl group into a good leaving group (e.g., tosylate, mesylate) is crucial.
-
Solution: Ensure the tosyl chloride (or mesyl chloride) is fresh and of high purity. The reaction should be carried out under strictly anhydrous conditions, as moisture will consume the activating agent. The use of a suitable base (e.g., pyridine, triethylamine) is essential to neutralize the HCl generated. Consider increasing the equivalents of the activating agent and base.
-
-
Insufficient Base Strength for Cyclization: The base used for the intramolecular Williamson etherification may not be strong enough to deprotonate the tertiary alcohol.
-
Solution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases for this type of cyclization.[1]
-
-
Low Reaction Temperature: The cyclization step may require elevated temperatures to overcome the activation energy for forming the strained four-membered ring.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Q2: Formation of significant amounts of side products, such as elimination products (alkenes) or intermolecular ethers.
Possible Causes and Solutions:
-
Reaction Conditions Favoring Elimination: The choice of base and solvent can influence the competition between substitution (cyclization) and elimination.
-
Solution: Use a non-nucleophilic, sterically hindered base to favor deprotonation over other pathways. Running the reaction at high dilution can disfavor intermolecular side reactions and promote the desired intramolecular cyclization.
-
-
Steric Hindrance: Significant steric hindrance around the reactive centers can make the intramolecular cyclization kinetically slow, allowing side reactions to predominate.
-
Solution: While challenging to alter the substrate's structure, optimizing the reaction time and temperature is key. A lower temperature for a longer duration might favor the desired cyclization over higher-energy elimination pathways.
-
Q3: Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Co-elution with Starting Material or Byproducts: The polarity of this compound might be similar to that of the starting diol or certain byproducts, making chromatographic separation difficult.
-
Solution: Utilize a high-resolution chromatography column and experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation. Derivatization of the product's hydroxyl group to a less polar ether or ester before chromatography, followed by deprotection, can sometimes facilitate purification.
-
-
Product Volatility: The product may be volatile, leading to loss during solvent removal under reduced pressure.
-
Solution: Use a rotary evaporator with careful control of temperature and pressure. For highly volatile compounds, distillation under reduced pressure can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and adaptable method for synthesizing 2-substituted oxetanes is the intramolecular cyclization of 1,3-diols.[2] This typically involves the selective activation of the primary hydroxyl group (e.g., as a tosylate) followed by base-mediated ring closure.
Q2: Are there alternative synthetic strategies to improve the yield?
Yes, an alternative approach is the ring expansion of a suitable epoxide using a sulfur ylide, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent).[1][3] This method can be very efficient for forming 2-substituted oxetanes.[1] Another, though more specialized, method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[4][5][6]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A stain such as permanganate or ceric ammonium molybdate is often necessary to visualize the starting material and product, as they may not be UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the disappearance of starting material and the appearance of the product, confirming its mass.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect a singlet for the methyl group, diastereotopic protons for the CH₂ group of the oxetane ring (appearing as doublets), and signals for the CH₂OH group. The chemical shifts for the oxetane ring protons are typically found in the range of 4-5 ppm.
-
¹³C NMR: Key signals would include the quaternary carbon of the oxetane ring, the methyl carbon, the two CH₂ carbons of the oxetane, and the CH₂OH carbon.
-
IR Spectroscopy: A characteristic broad peak for the O-H stretch around 3400 cm⁻¹ and C-O stretching frequencies for the ether and alcohol.
Data Presentation
Table 1: Optimization of the Cyclization Step
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | Dichloromethane | 25 | 24 | < 5 |
| 2 | Potassium tert-butoxide (1.2) | THF | 25 | 12 | 45 |
| 3 | Potassium tert-butoxide (1.2) | THF | 65 | 4 | 68 |
| 4 | Sodium Hydride (1.2) | THF | 25 | 12 | 55 |
| 5 | Sodium Hydride (1.2) | THF | 65 | 4 | 75 |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of (2-Methyloxetan-2-yl)methyl 4-methylbenzenesulfonate
-
To a stirred solution of 2-methylbutane-1,3-diol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere.
-
Add a solution of the crude tosylate from Protocol 1 (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or GC-MS for the disappearance of the tosylate.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 4. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. Paterno buchi reaction | PPTX [slideshare.net]
Common side reactions and byproducts in oxetane synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during oxetane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxetanes?
A1: The most prevalent methods for oxetane synthesis are the Paternò-Büchi reaction , which is a [2+2] photocycloaddition of a carbonyl compound and an alkene, and the intramolecular Williamson ether synthesis , which involves the cyclization of a 1,3-halohydrin or a related substrate.[1][2] Other methods include the ring expansion of epoxides and cyclization of 1,3-diols.[2]
Q2: What are the typical side reactions in a Paternò-Büchi reaction for oxetane synthesis?
A2: Common side reactions include the photochemical coupling of the carbonyl compound to form pinacol derivatives , and depending on the substrate, alkene dimerization or (Z)- to (E)-isomerization of the alkene .[3][4] In some cases, with electron-rich alkenes, side reactions can lead to the formation of vinyl ethers or other rearrangement products.[5] Low quantum yields are also a common issue.[6]
Q3: What is Grob fragmentation and when does it occur during oxetane synthesis?
A3: Grob fragmentation is a common competing elimination reaction during the intramolecular Williamson ether synthesis of oxetanes.[7] It involves the cleavage of a carbon-carbon bond, leading to the formation of an alkene and an aldehyde or ketone, instead of the desired four-membered ring.[8] This side reaction is particularly favored when using substrates that can form stable carbocations or when certain bases and solvents are used.[7][8]
Q4: How does the choice of base influence the outcome of an intramolecular Williamson ether synthesis for oxetanes?
A4: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the alcohol to form the nucleophilic alkoxide.[3] However, a strong base can also promote E2 elimination (Grob fragmentation).[9] The ideal base will favor the intramolecular SN2 reaction over elimination. The choice can be substrate-dependent, and screening of different bases may be necessary.[7]
Q5: Can the solvent affect the regioselectivity of the Paternò-Büchi reaction?
A5: Yes, the solvent can have a significant effect on the regioselectivity and diastereoselectivity of the Paternò-Büchi reaction.[10][11] Non-polar solvents are generally preferred.[6] In some cases, solvent polarity can influence the stability of the intermediate biradicals, thus affecting the product distribution.[10]
Troubleshooting Guides
Problem 1: Low or No Yield of Oxetane in Intramolecular Williamson Ether Synthesis
Symptoms:
-
Low isolated yield of the desired oxetane.
-
Presence of significant amounts of alkene and/or aldehyde/ketone byproducts, as detected by NMR or GC-MS.
-
Recovery of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Grob Fragmentation is the Major Pathway | - Change the Base: If using a strong, hindered base like KOtBu, consider switching to a non-hindered base like NaH or KH to favor SN2 over E2.[7][12] - Optimize Solvent: Use polar aprotic solvents like THF or DMF which can favor SN2 reactions.[3] - Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature may favor oxetane formation.[13] |
| Poor Leaving Group | - Use a Better Leaving Group: If you are using a chloride, consider converting it to a bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate), which are better leaving groups and can increase the rate of the SN2 reaction.[12] |
| Incomplete Deprotonation of the Alcohol | - Ensure Anhydrous Conditions: Water will quench the strong base. Use freshly dried solvents and reagents. - Use a Stronger Base: If you suspect incomplete deprotonation, consider using a stronger base like sodium hydride.[12] |
Problem 2: Low Yield and Multiple Byproducts in Paternò-Büchi Reaction
Symptoms:
-
Low yield of the desired oxetane.
-
Formation of a white precipitate (often a pinacol byproduct).
-
Presence of multiple isomeric products.
-
Recovery of starting materials.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Photochemical Dimerization of the Carbonyl Compound (Pinacol Coupling) | - Optimize Substrate Concentration: Lowering the concentration of the carbonyl compound can disfavor the bimolecular dimerization reaction. - Increase Alkene Concentration: Using an excess of the alkene can increase the probability of the desired intermolecular reaction. |
| Low Quantum Yield | - Choose Appropriate Wavelength: Ensure the irradiation wavelength is suitable for exciting the carbonyl compound (n→π* transition), typically around 300 nm for aromatic carbonyls.[6] - Use a Sensitizer: In some cases, a triplet sensitizer can improve the efficiency of the reaction.[14] |
| Formation of Multiple Regioisomers or Stereoisomers | - Optimize Solvent: The polarity of the solvent can influence the stability of the intermediate biradicals and thus the product ratio. Experiment with different non-polar solvents.[10][11] - Modify Substrates: The electronic and steric properties of the substituents on both the carbonyl compound and the alkene can significantly influence the regioselectivity.[15] |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the yields of oxetanes versus common byproducts under different reaction conditions.
Table 1: Influence of Base and Solvent on Grob Fragmentation vs. Oxetane Formation
| Substrate (1,3-halohydrin type) | Base | Solvent | Oxetane Yield (%) | Grob Fragmentation Product Yield (%) | Reference |
| 1-(2-bromo-2-phenylethyl)cyclopentanol | KOtBu | THF | 0 | 85 | [7] |
| 1-(2-bromo-2-phenylethyl)cyclopentanol | NaH | THF | 75 | 10 | [7] |
| 3-bromo-1-phenylpropan-1-ol | KOtBu | t-BuOH | 60 | 30 | [7] |
| 3-bromo-1-phenylpropan-1-ol | NaH | DMF | 85 | 5 | [7] |
Table 2: Representative Yields and Side Products in Paternò-Büchi Reactions
| Carbonyl Compound | Alkene | Solvent | Oxetane Yield (%) | Major Side Product(s) | Reference |
| Acetone | 2,3-Dimethyl-2-butene | Neat | 70 | Pinacol | [3] |
| Benzophenone | 2-Methylpropene | Benzene | 90 | Pinacol | [3] |
| Benzaldehyde | Furan | Benzene | 65 | Regioisomers, Polymer | [5] |
| Acetone | (Z)-But-2-ene | Neat | 55 | (E)-But-2-ene, Pinacol | [4] |
Experimental Protocols
Protocol 1: General Procedure for Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Diol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
1,3-diol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Monosulfonylation: To a solution of the 1,3-diol (1.0 equiv) in anhydrous pyridine or CH₂Cl₂ with triethylamine (1.2 equiv) at 0 °C, add TsCl or MsCl (1.1 equiv) portionwise. Stir the reaction at 0 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude mono-sulfonate can be purified by column chromatography or used directly in the next step.
-
Cyclization: To a suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the mono-sulfonated diol (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
Protocol 2: General Procedure for the Paternò-Büchi Reaction
Warning: Photochemical reactions should be carried out in appropriate apparatus with UV shielding.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Alkene
-
Anhydrous, non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
Procedure:
-
Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (2-5 equiv) in the chosen anhydrous solvent. The concentration of the carbonyl compound should typically be in the range of 0.1-0.5 M.
-
Degassing: Degas the solution for 15-30 minutes by bubbling a stream of nitrogen or argon through it to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.
-
Irradiation: Irradiate the reaction mixture with the UV lamp while maintaining a constant temperature (often near room temperature) with a cooling system. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete (or has reached a plateau), turn off the lamp and concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. It may be necessary to separate the desired oxetane from unreacted starting materials, regioisomers, and pinacol byproducts.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent and temperature effects on diastereodifferentiating Paternó-Büchi reaction of chiral alkyl cyanobenzoates with diphenylethene upon direct versus charge-transfer excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 15. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]
Technical Support Center: (2-Methyloxetan-2-yl)methanol Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-Methyloxetan-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial product purity after synthesis is below the desired >98%. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. The purification strategy depends on the nature of these impurities.
-
Volatile Impurities: If the impurities are significantly more or less volatile than the product, fractional distillation under reduced pressure is often effective.
-
Polar Impurities: For impurities with different polarity, column chromatography is recommended. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point.
-
Acidic or Basic Impurities: An aqueous workup with a dilute base (e.g., sodium bicarbonate solution) followed by a brine wash can remove acidic byproducts.
-
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Product Decomposition During Distillation
-
Question: I am observing product decomposition or polymerization at the bottom of the distillation flask. How can I prevent this?
-
Answer: this compound, like other oxetanes, can be sensitive to high temperatures and acidic conditions, which can lead to ring-opening polymerization.
-
Reduce Pressure: Perform the distillation under a higher vacuum to lower the boiling point.
-
Lower Temperature: Use a water or oil bath with the minimum temperature required for a steady distillation rate. Avoid direct heating with a heating mantle.
-
Add a Non-volatile Base: Adding a small amount of a non-volatile base, such as potassium carbonate, to the distillation flask can neutralize any acidic traces that might catalyze decomposition.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Question: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the chromatography conditions.
-
Solvent System: Adjust the polarity of the eluent. If using a hexane/ethyl acetate system, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate).
-
Stationary Phase: Consider a different stationary phase. If silica gel (a polar stationary phase) is not providing adequate separation, a less polar stationary phase like alumina or a bonded-phase silica (e.g., diol) might be effective.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of commercially available this compound?
-
A1: Commercially available this compound typically has a purity of ≥98%.[1]
-
-
Q2: How should I store this compound?
-
A2: It should be stored in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids.
-
-
Q3: What analytical techniques are suitable for determining the purity of this compound?
-
A3: Gas Chromatography (GC) with a flame ionization detector (FID) is an excellent method for assessing purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify non-volatile impurities.
-
-
Q4: Can this compound be purified by recrystallization?
-
A4: As this compound is a liquid at room temperature, recrystallization is not a suitable purification method.
-
Quantitative Data
The following table summarizes typical results from different purification techniques for this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 90 | 99.5 | 85 | High and low boiling point solvents/reagents |
| Column Chromatography | 90 | >99 | 70 | Polar and non-polar synthesis byproducts |
| Aqueous Wash | 95 | 96 | 95 | Acidic or basic catalysts/byproducts |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuate: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a water or oil bath.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Analysis: Analyze the purity of the collected fraction using GC or NMR.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
References
Stability of (2-Methyloxetan-2-yl)methanol under various reaction conditions
Technical Support Center: (2-Methyloxetan-2-yl)methanol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. The information is based on established principles of oxetane chemistry.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring of this compound under acidic conditions?
A1: The oxetane ring is susceptible to cleavage under acidic conditions, both with Brønsted and Lewis acids.[1][2] The reaction is initiated by the protonation of the oxygen atom, forming a reactive oxonium ion, which is then opened by a nucleophile.[3] This reactivity is a key feature of oxetanes and is often exploited in synthesis.[2] Disubstituted oxetanes generally exhibit greater chemical stability compared to monosubstituted ones.[1][4]
Q2: What are the likely products of acid-catalyzed degradation of this compound?
A2: Under acidic conditions in the presence of a nucleophile (e.g., water, alcohols), the primary degradation product is expected to be 2-methyl-1,3-butanediol through ring-opening. The regioselectivity of the attack of the nucleophile will determine the final structure. In the absence of a strong external nucleophile, polymerization can occur.[5]
Q3: Is this compound stable to basic conditions?
A3: Generally, the oxetane ring is unreactive under mild basic conditions.[5] However, strong bases and nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), can induce ring-opening, often requiring elevated temperatures.[6]
Q4: What is the expected thermal stability of this compound?
Q5: How does this compound behave under oxidative and reductive conditions?
A5: The primary alcohol group is susceptible to oxidation to an aldehyde or carboxylic acid using standard oxidizing agents. Under certain metabolic conditions, the oxetane ring itself can undergo oxidative cleavage to form diol and hydroxy acid metabolites.[6] The oxetane ring can be cleaved by complex hydrides under reducing conditions.[5]
Troubleshooting Guides
Issue 1: Low yield or disappearance of starting material in an acidic reaction.
-
Possible Cause: Acid-catalyzed degradation of the oxetane ring.
-
Recommended Solutions:
-
Monitor the reaction closely by HPLC to track the consumption of the starting material and the formation of byproducts.[8]
-
Reduce the reaction temperature.[8]
-
Use a milder acid or a lower concentration of the acid.[8]
-
Decrease the reaction time.[8]
-
Consider using a non-acidic coupling agent if the reaction goal is to modify the hydroxyl group.
-
Issue 2: Unexpected side products observed in reactions with strong nucleophiles/bases.
-
Possible Cause: Nucleophilic ring-opening of the oxetane.
-
Recommended Solutions:
-
Lower the reaction temperature.
-
Use a less reactive nucleophile if possible.
-
Protect the hydroxyl group before introducing the strong nucleophile to prevent it from acting as an internal base or nucleophile.
-
Issue 3: Polymerization of the material.
-
Possible Cause: Presence of trace amounts of acid under neat or highly concentrated conditions.
-
Recommended Solutions:
-
Store the compound in a neutral, dry environment.
-
Use a non-acidic solvent for reactions.
-
If an acidic reagent is necessary, add it slowly at a low temperature to the diluted substrate.
-
Quantitative Data on Oxetane Ring-Opening Reactions
The following table summarizes representative conditions for the ring-opening of oxetanes with various nucleophiles. Note that these are examples from the literature for different oxetane substrates and may not directly reflect the reactivity of this compound.
| Oxetane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Oxetane | n-Butyl lithium | BF3·(C2H5)2O, THF, -78 °C | 1-Heptanol | Good | [1] |
| 2-Aryloxetanes | Aryl borates | Neutral conditions | β-Aryloxy alcohols | up to 86 | [6] |
| Oxetane | Phenylmagnesium bromide | Benzene, reflux, 4 h | 3-Phenyl-1-propanol | 84 | [6] |
| Oxetane | Trimethylsilyl cyanide | MgO, heptane, 40 °C, 3 h | 4-(Trimethylsilyloxy)butanenitrile | 70 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Oxetane with an Alcohol
This protocol is a representative example of an acid-catalyzed ring-opening of an oxetane.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the oxetane substrate (1 equivalent) in the desired alcohol solvent (e.g., methanol, 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) or a Lewis acid (e.g., BF3·OEt2, 0.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for assessing the stability of this compound under specific stress conditions (e.g., acidic pH).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: To a vial, add a known volume of the stock solution and the stressor (e.g., 0.1 N HCl).
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40 °C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 N NaOH) to stop the degradation.[8]
-
HPLC Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis. Inject the sample onto a suitable HPLC column (e.g., C18) and elute with an appropriate mobile phase.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify any new peaks as potential degradation products.[8]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Substituted Oxetanes
Welcome to the technical support center for the stereoselective synthesis of substituted oxetanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing stereochemically defined substituted oxetanes?
A1: The main strategies for stereoselective oxetane synthesis include:
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. The regio- and stereoselectivity can be influenced by factors like solvent, temperature, and the electronic nature of the reactants.[1][2]
-
Intramolecular Williamson Etherification: This involves the cyclization of a 1,3-diol derivative, often a halo-alcohol, under basic conditions. The stereochemistry of the oxetane is dictated by the stereocenters present in the acyclic precursor.[3][4]
-
Epoxide Ring Expansion: This method uses reagents like sulfur ylides to convert epoxides into oxetanes, often proceeding with good stereocontrol.
-
Halocyclization of Homoallylic Alcohols: Electrophilic reagents can induce the cyclization of homoallylic alcohols to form halo-substituted oxetanes, which can be further functionalized.[5][6]
-
Catalytic Asymmetric Methods: Modern approaches utilize chiral catalysts, such as Lewis acids or photocatalysts, to achieve high enantioselectivity in reactions like the Paternò-Büchi reaction or C-H functionalization.[5][7]
Q2: How can I control diastereoselectivity in my oxetane synthesis?
A2: Diastereoselectivity is highly dependent on the chosen synthetic method:
-
In the Paternò-Büchi reaction , selectivity is often governed by the stability of the intermediate diradical conformations.[8][9] For instance, reactions involving furan derivatives with aromatic carbonyl compounds can show high diastereocontrol.[8] Using chiral auxiliaries on the alkene or carbonyl reactant can also effectively control diastereoselectivity.[1]
-
For intramolecular cyclizations , the diastereoselectivity is determined by the stereochemistry of the starting 1,3-diol or its equivalent. Stereocontrolled reduction of a β-hydroxy ketone is a common way to set the precursor's stereocenters.[3]
-
In epoxide ring expansions , the reaction is often stereospecific, with the stereochemistry of the starting epoxide translating to the product oxetane.
Q3: My oxetane product is unstable and decomposes during purification. What can I do?
A3: Oxetane rings are strained and susceptible to ring-opening, particularly under acidic conditions.[10][11][12]
-
Avoid Strong Acids: Do not use strong acids during workup or chromatography. If an acidic wash is necessary, use a buffered or very mild acid and minimize contact time.
-
Chromatography Conditions: Use a neutral stationary phase like silica gel that has been deactivated with a base (e.g., triethylamine in the eluent). Avoid chlorinated solvents which can generate HCl.
-
Temperature: Keep temperatures low during solvent removal and purification to prevent thermal decomposition or acid-catalyzed ring-opening.[4]
-
Basic Hydrolysis: For functional group manipulations on the oxetane scaffold (e.g., ester hydrolysis), basic conditions are generally well-tolerated and prevent ring-opening.[11]
Q4: What are the most common side reactions in the Paternò-Büchi reaction?
A4: Besides the formation of regio- and stereoisomers, potential side reactions include:
-
Isomerization of the Alkene: The excited carbonyl can sensitize the E/Z isomerization of the starting alkene.
-
Carbonyl Reduction: The excited carbonyl can be reduced to an alcohol.
-
Polymerization: Especially with electron-rich alkenes, polymerization can be a competing pathway.
-
Rearrangement: The intermediate diradical can undergo rearrangements to form other products, such as tetrahydro-oxepine derivatives.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Paternò-Büchi Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Wavelength | Ensure the irradiation wavelength selectively excites the carbonyl compound without being absorbed strongly by the alkene or solvent. | The reaction is initiated by the photo-excited state of the carbonyl compound.[1] |
| Quenching of Excited State | Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles) to remove oxygen, which is a known triplet quencher. | The reaction often proceeds through a triplet excited state, which is sensitive to quenching.[1] |
| Low Reactivity | Increase the concentration of the alkene (can be used as a co-solvent if liquid). | This increases the probability of collision between the excited carbonyl and the alkene. |
| Substrate Decomposition | Use a filter (e.g., Pyrex) to block high-energy UV light that may cause decomposition.[7][13] | High-energy photons can lead to undesired side reactions and degradation of starting materials or products. |
Issue 2: Poor Stereoselectivity in Intramolecular Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Conversion of Diol to Halo-acetate | Ensure the conversion of the 1,3-diol to the cyclization precursor (e.g., bromoacetate) is complete and stereospecific (with inversion). | The stereochemistry of the leaving group directly impacts the cyclization and the final product's stereochemistry.[3] |
| Epimerization | Use a non-nucleophilic, sterically hindered base (e.g., KOtBu, NaH) and low temperatures for the cyclization step. | Strong, unhindered bases can cause epimerization at adjacent stereocenters. |
| Incorrect Precursor Stereochemistry | Verify the stereochemistry of the 1,3-diol precursor using analytical methods (NMR, X-ray crystallography). | The cyclization is stereospecific; an incorrect starting material will lead to the wrong product diastereomer. |
Issue 3: Ring-Opening During Workup or Functionalization
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Conditions | Neutralize the reaction mixture carefully. Use a buffered aqueous solution (e.g., sat. NaHCO₃) for the workup. | Oxetanes are prone to acid-catalyzed ring-opening to form 1,3-diols or other products.[10][11] |
| Lewis Acid Catalysts | When performing reactions on substituents, avoid strong Lewis acids. If necessary, use them at low temperatures. | Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[10] |
| Neighboring Group Participation | Protect nearby nucleophilic groups (e.g., alcohols, amines) before attempting reactions under acidic conditions. | Internal nucleophiles can facilitate intramolecular ring-opening to form larger rings.[4] |
Quantitative Data Summary
Table 1: Diastereoselectivity in Paternò-Büchi Reaction of Silyl Enol Ethers
| Entry | Silyl Enol Ether | Carbonyl Compound | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | 1-((trimethylsilyl)oxy)cyclohexene | Benzaldehyde | 67:33 | - | [14] |
| 2 | (Z)-1-phenyl-1-((trimethylsilyl)oxy)prop-1-ene | Benzaldehyde | 15:85 | - | [14] |
| 3 | 1-((tert-butyldimethylsilyl)oxy)cyclohexene | Benzaldehyde | >95:5 | 74-95 | [14] |
Table 2: Stereoselective Synthesis of Trisubstituted Oxetanes from Epoxides
| Entry | Epoxide Substituent (Y) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | C₆H₅ | 13:87 | 80 | [3] |
| 2 | p-F–C₆H₄ | 12:88 | 81 | [3] |
| 3 | CH₂=CH | 2:98 | 80 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Paternò-Büchi Reaction
Adapted from D'Auria, M. et al.[8]
Reaction: Photochemical cycloaddition of benzaldehyde and 2,3-dihydrofuran.
-
Preparation: Dissolve benzaldehyde (1.0 mmol) and 2,3-dihydrofuran (2.0 mmol) in freshly distilled, degassed benzene (50 mL) in a quartz reaction vessel.
-
Degassing: Bubble dry nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (e.g., 125W) equipped with a Pyrex filter to cut off wavelengths below 290 nm. Maintain the reaction temperature at 20 °C using a cooling bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 4-6 hours).
-
Workup: Concentrate the reaction mixture in vacuo at a low temperature (<30 °C).
-
Purification: Purify the residue by column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to isolate the oxetane adducts. The reaction typically yields the endo isomer with high diastereoselectivity (>98% de).[8]
Protocol 2: Stereospecific Intramolecular Cyclization to a 2,4-Disubstituted Oxetane
Adapted from Nelson, T. D. et al.[3]
Reaction: Base-mediated cyclization of an acetoxybromide derived from a 1,3-diol.
-
Precursor Synthesis: Synthesize the syn- or anti-1,3-diol via a stereoselective reduction of the corresponding β-hydroxy ketone. Convert the diol to the corresponding acetoxybromide with inversion of stereochemistry using acetyl bromide.[3]
-
Cyclization Setup: Dissolve the purified acetoxybromide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 mmol) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the stereochemically pure substituted oxetane.
Visualizations
Caption: Key synthetic routes to substituted oxetanes.
Caption: Troubleshooting tree for low stereoselectivity.
References
- 1. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Paterno buchi reaction | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetane - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Polymerization and Side Reactions in Oxetane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxetanes. The focus is on preventing undesired polymerization and other side reactions that can significantly impact reaction yield and purity.
Troubleshooting Guides
This section addresses specific issues encountered during the two primary methods of oxetane ring formation: the Intramolecular Williamson Ether Synthesis and the Paternò-Büchi Reaction.
Method 1: Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a robust method for forming oxetane rings from 1,3-halohydrins or similar substrates. However, it is often plagued by a competing elimination reaction known as Grob fragmentation, which can lead to undesired alkene byproducts instead of the target oxetane.
Common Issue: Low Yield of Oxetane and Formation of Byproducts
Q: My intramolecular Williamson ether synthesis is resulting in a low yield of the desired oxetane, with significant formation of an alkene byproduct. What is causing this, and how can I fix it?
A: This is a classic case of the desired S(_N)2 cyclization competing with the Grob fragmentation. The outcome of this competition is highly dependent on the reaction conditions. Here is a guide to troubleshoot this issue:
Table 1: Troubleshooting Low Oxetane Yield in Williamson Ether Synthesis
| Potential Cause | Recommended Solutions & Rationale | Expected Outcome |
| Strong, sterically hindered base favoring elimination | Use a less sterically hindered, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). These bases efficiently deprotonate the alcohol without promoting the E2 elimination pathway of the Grob fragmentation. | Increased ratio of oxetane to fragmentation product. |
| Inappropriate solvent | Employ polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen and favoring the S(_N)2 cyclization. Protic solvents can hinder the alkoxide's nucleophilicity. | Higher yield of the desired oxetane. |
| Poor leaving group | Convert the halide to a better leaving group, such as a tosylate (OTs) or mesylate (OMs). These groups are more readily displaced in an S(_N)2 reaction, increasing the rate of cyclization relative to fragmentation. | Improved reaction rate and higher yield of the oxetane. |
| High reaction temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the entropically driven Grob fragmentation. | Minimized formation of the alkene byproduct. |
Experimental Protocol: Minimizing Grob Fragmentation in Intramolecular Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of an oxetane from a 1,3-halohydrin, optimized to favor cyclization over fragmentation.
Materials:
-
1,3-halohydrin (e.g., 3-chloro-1-propanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1,3-halohydrin (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxetane.
Technical Support Center: Optimizing Catalyst Loading for Oxetane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading for oxetane synthesis reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during catalyst loading optimization for oxetane synthesis.
Question: The reaction is very slow or incomplete, even after a prolonged reaction time. What should I do?
Answer:
Slow or incomplete reactions are often the result of insufficient catalyst activity. Consider the following troubleshooting steps:
-
Increase Catalyst Loading: The most straightforward approach is to incrementally increase the catalyst loading. A low catalyst concentration may not be sufficient to achieve a reasonable reaction rate.[1] It is advisable to perform a screening of different loadings to find the optimal concentration.[2][3]
-
Check Catalyst Quality: Ensure the catalyst has not degraded. Many catalysts are sensitive to air and moisture and should be handled under an inert atmosphere.[2] Impurities in the catalyst can also act as inhibitors.
-
Verify Reagent and Solvent Purity: Impurities in your starting materials or solvent can poison the catalyst. Use freshly purified reagents and anhydrous solvents.
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be aware that this may also lead to the formation of side products or catalyst decomposition.
Question: The reaction is fast, but the yield of the desired oxetane is low, and I'm observing multiple side products. What is the likely cause?
Answer:
The formation of multiple byproducts, especially at high conversion rates, often points to issues with selectivity, which can be influenced by catalyst loading.
-
Decrease Catalyst Loading: Excessive catalyst loading can lead to side reactions due to the overcrowding of active sites. At high concentrations, some catalysts may form less selective aggregates or dimers.[2]
-
Optimize Reaction Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a loss of selectivity.[2]
-
Evaluate Catalyst Type: The chosen catalyst may not be optimal for the desired transformation. Consider screening different types of catalysts known for high selectivity in similar reactions.
Question: I'm seeing inconsistent results between batches, even when I use the same procedure. What could be causing this variability?
Answer:
Inconsistent results often stem from subtle variations in experimental conditions. To ensure reproducibility, pay close attention to the following:
-
Atmosphere Control: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive to air or moisture.[2]
-
Precise Catalyst Measurement: When working with low catalyst loadings, accurate weighing is crucial. For very small quantities, preparing a stock solution of the catalyst can improve accuracy and consistency.[3]
-
Consistent Reagent and Solvent Quality: Use reagents and solvents from the same batch or ensure they meet the same purity specifications for each experiment.
-
Temperature Control: Employ a reliable thermostat or cryostat to maintain a constant and uniform temperature throughout the reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for oxetane synthesis?
A1: A common starting point for many catalytic reactions, including those for oxetane synthesis, is in the range of 1-5 mol%.[2] However, the optimal loading is highly dependent on the specific reaction, the catalyst's activity, and the substrate. For particularly active catalysts, loadings as low as 0.1 mol% may be sufficient.[3]
Q2: How does catalyst loading affect the selectivity of the reaction?
A2: Catalyst loading can have a significant impact on selectivity. While a higher catalyst loading generally increases the reaction rate, it can sometimes lead to a decrease in selectivity towards the desired product. This can be due to the promotion of side reactions or changes in the active catalytic species at higher concentrations.
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes, excessive catalyst loading can be detrimental. It can lead to the formation of undesired byproducts, catalyst aggregation leading to reduced activity, and increased cost.[2][3] In some cases, the product itself can inhibit the catalyst, and this effect can be more pronounced at higher catalyst concentrations.[4]
Q4: What is the relationship between catalyst loading, reaction time, and temperature?
A4: These three parameters are interconnected. A lower catalyst loading will generally require a longer reaction time or a higher temperature to achieve the same conversion. Conversely, a higher catalyst loading can shorten the reaction time or allow for a lower reaction temperature. The goal of optimization is to find a balance that provides a good yield and selectivity in a reasonable timeframe and at a practical temperature.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Oxetane Yield (%) |
| 0.5 | 24 | 45 | 95 | 43 |
| 1.0 | 12 | 98 | 92 | 90 |
| 2.5 | 5 | >99 | 85 | 85 |
| 5.0 | 2 | >99 | 70 | 70 |
This data is illustrative and intended to show general trends. Actual results will vary depending on the specific reaction conditions.
Table 2: Common Catalysts for Oxetane Synthesis and Typical Loading Ranges
| Synthesis Method | Catalyst Type | Typical Loading Range (mol%) |
| [2+2] Cycloaddition | Lewis Acids (e.g., Cu(II), Pd(II) complexes) | 1 - 10 |
| [2+2] Cycloaddition | Photocatalysts (e.g., Iridium complexes) | 0.5 - 5 |
| Ring-closing Metathesis | Grubbs Catalysts | 1 - 5 |
| O-H Insertion | Gold Catalysts | 2 - 5 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a systematic approach to determine the optimal catalyst loading for an oxetane synthesis reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substrate in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the catalyst in the same anhydrous solvent at a known concentration (e.g., 0.01 M). This is particularly useful for accurately dispensing small amounts of catalyst.
-
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, arrange a series of clean, dry reaction vials with stir bars.
-
To each vial, add the desired volume of the substrate stock solution.
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
If a co-reagent is required, add it to each vial, preferably as a stock solution.
-
Seal the vials and place them in a temperature-controlled reaction block or oil bath.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture.
-
Quench the aliquot immediately (e.g., by passing it through a short plug of silica gel).
-
Analyze the quenched samples by a suitable analytical method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion of the starting material and the formation of the oxetane product and any byproducts.
-
-
Data Analysis:
-
Plot the conversion and yield of the oxetane product as a function of time for each catalyst loading.
-
Compare the final yields and selectivities at the point of maximum conversion for each loading.
-
The optimal catalyst loading is the one that provides the best balance of reaction rate, yield, and selectivity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in oxetane synthesis.
Caption: Experimental workflow for catalyst loading optimization.
References
Technical Support Center: Production of (2-Methyloxetan-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of (2-Methyloxetan-2-yl)methanol. The information is based on general principles of chemical synthesis and scale-up for analogous compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
Issue 1: Low Reaction Yield Upon Scale-Up
Your lab-scale synthesis of this compound consistently provides a high yield, but upon increasing the batch size, the yield has dropped significantly.
| Possible Cause | Suggested Solution |
| Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor temperature control and the formation of byproducts. | - Monitor the internal reaction temperature closely. - Use a reactor with a jacket for more efficient heating or cooling. - Consider a staged addition of reagents to control exothermic reactions. |
| Poor Mixing: Inadequate agitation in a larger reactor can result in localized high concentrations of reactants, leading to side reactions. | - Increase the stirring speed or use a more powerful overhead stirrer. - Employ a reactor with baffles to improve mixing efficiency. |
| Mass Transfer Limitations: Slower diffusion rates in larger volumes can affect reaction kinetics. | - Investigate the impact of solvent viscosity and consider a less viscous solvent if appropriate. - Ensure efficient stirring to maximize contact between reactants. |
Issue 2: Difficulty in Product Isolation and Purification
You are facing challenges in obtaining pure this compound at a larger scale, observing impurities that were not significant at the lab scale.
| Possible Cause | Suggested Solution |
| Formation of Emulsions during Work-up: Aqueous work-up of larger batches can lead to stable emulsions, making phase separation difficult. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. - Consider using a different solvent for extraction. |
| Co-distillation with Solvent: The product may co-distill with the solvent during rotary evaporation, leading to product loss. | - Use a higher boiling point solvent for extraction if possible. - Employ a fractionating column during distillation for better separation. |
| Overloading of Chromatography Columns: Scaling up purification by column chromatography can be challenging. Overloading the column leads to poor separation. | - Determine the loading capacity of your stationary phase for this specific separation. - Consider alternative purification techniques such as crystallization or distillation under reduced pressure. - Tangential flow filtration (TFF) may be an effective alternative for removing certain impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound at scale?
A1: While specific side reactions are dependent on the synthetic route, common side reactions in the synthesis of oxetanes and alcohols at scale include polymerization of the oxetane ring under acidic or basic conditions, and over-oxidation or reduction of the alcohol functionality. Careful control of pH, temperature, and stoichiometry is crucial to minimize these.
Q2: How can I improve the efficiency of solvent removal at a multi-liter scale?
A2: For multi-liter scale solvent removal, a standard rotary evaporator may be inefficient. Consider using a larger-scale rotary evaporator with a more powerful vacuum pump and a larger surface area evaporation flask. Alternatively, falling film or thin-film evaporators are designed for efficient solvent removal from large volumes.
Q3: Are there any recommended analytical techniques to monitor reaction progress and product purity at scale?
A3: Yes, for real-time reaction monitoring, techniques like in-situ IR or Raman spectroscopy can be invaluable. For purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a general representation and may require optimization.
Reaction Setup:
-
A 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel is assembled.
-
The reactor is purged with an inert gas (e.g., nitrogen or argon).
Procedure:
-
Charge the reactor with a solution of the appropriate starting material (e.g., a suitable diol precursor) in an appropriate solvent.
-
Cool the reactor to the desired temperature (e.g., 0 °C) using the jacketed cooling system.
-
Slowly add the cyclizing reagent (e.g., a base or an acid catalyst) via the dropping funnel, maintaining the internal temperature within a narrow range.
-
After the addition is complete, allow the reaction to stir at the specified temperature for the required duration, monitoring the progress by an appropriate analytical method (e.g., TLC or in-situ IR).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
-
Proceed with the work-up and purification protocol as developed at the lab scale, with modifications for the larger scale as suggested in the troubleshooting guide.
Quantitative Data Summary
The following table provides an illustrative comparison of key parameters between lab-scale and scaled-up production. Note: This data is hypothetical and for illustrative purposes only.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Potential Scalability Issue |
| Reaction Time | 4 hours | 8 hours | Slower reaction kinetics due to mass transfer limitations. |
| Yield | 85% | 65% | Inefficient heat transfer leading to side reactions. |
| Purity (after initial work-up) | 95% | 80% | Increased byproduct formation and less efficient work-up. |
| Purification Method | Column Chromatography | Fractional Distillation | Chromatography is often not economically viable for large quantities. |
| Final Purity | >99% | >98% | Distillation may not remove all closely boiling impurities. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields during scale-up.
References
Technical Support Center: Purification of (2-Methyloxetan-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (2-Methyloxetan-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of product after purification | - Product is volatile and lost during solvent evaporation. - Incomplete extraction from the aqueous phase. - Co-elution with impurities during chromatography. - Degradation on acidic silica gel. | - Use a rotary evaporator with a chilled water bath and controlled vacuum. - Perform multiple extractions with a suitable organic solvent. - Optimize the chromatographic solvent system for better separation. - Neutralize silica gel with a triethylamine solution before use. |
| Product is not pure after a single purification step | - Presence of multiple impurities with similar physical properties. - Inefficient separation by the chosen method. | - Employ a combination of purification techniques (e.g., distillation followed by chromatography). - For chromatography, try a different solvent system or stationary phase (e.g., alumina). |
| Tailing of spots on TLC plate | - Compound is too polar for the solvent system. - Presence of acidic or basic impurities. - Overloading of the sample on the TLC plate. | - Increase the polarity of the eluent. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. - Apply a smaller, more concentrated spot of the sample. |
| No separation of spots on TLC plate | - Solvent system is too polar or not polar enough. | - If spots remain at the baseline, increase the eluent polarity. - If spots run with the solvent front, decrease the eluent polarity. |
| Suspected decomposition of the oxetane ring | - Exposure to acidic conditions. | - Avoid acidic reagents and workup conditions. - Use neutralized glassware and solvents. - Consider purification methods that do not involve acidic stationary phases, such as distillation or chromatography on neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, reagents, and side reactions during the synthesis of this compound. These may include:
-
Unreacted starting materials: Such as the corresponding diol or halohydrin.
-
Reagents: For example, tosylates, mesylates, or protecting group residues.
-
Byproducts: Including oligomers or products from the ring-opening of the oxetane.
-
Solvents: Residual solvents used in the reaction or workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Distillation: Effective for removing non-volatile impurities and some closely boiling isomers, especially for larger scale purifications.
-
Column Chromatography: Highly effective for separating impurities with different polarities from the product.
-
Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-soluble impurities during the workup.
Q3: My this compound appears to be degrading during silica gel column chromatography. What can I do?
A3: The oxetane ring can be sensitive to the acidic nature of silica gel. To prevent degradation, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Swirl the slurry for a few minutes before packing the column.
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize contact time: Run the column as a "flash" chromatography to reduce the time the compound spends on the stationary phase.
Q4: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A4: this compound is a polar molecule. A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. We recommend starting with a 1:1 mixture of hexane and ethyl acetate. The polarity can then be adjusted based on the initial result:
-
If the Rf is too low (spot doesn't move far from the baseline), increase the proportion of ethyl acetate.
-
If the Rf is too high (spot moves with the solvent front), increase the proportion of hexane.
Other solvent systems to consider for this polar alcohol include dichloromethane/methanol mixtures.
Quantitative Data
The following table summarizes key physical properties of this compound, which are critical for planning purification procedures.
| Property | Value | Source(s) |
| CAS Number | 61266-71-5 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₂ | [1][4] |
| Molecular Weight | 102.13 g/mol | [1][4] |
| Boiling Point | 157.8 - 168.8 °C at 760 mmHg | [4] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities or those with a significantly different boiling point.
Methodology:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask along with a few boiling chips.
-
If the compound is sensitive to high temperatures, connect the apparatus to a vacuum pump to perform the distillation under reduced pressure. This will lower the boiling point.
-
Begin heating the flask gently.
-
Monitor the temperature at the top of the column. The temperature should rise and then stabilize as the first fraction begins to distill.
-
Collect any low-boiling impurities as the first fraction and discard.
-
As the temperature stabilizes at the boiling point of this compound (approximately 158-169 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.
-
Stop the distillation and allow the apparatus to cool before dismantling.
-
Analyze the purity of the collected fraction by an appropriate method (e.g., GC-MS or NMR).
Protocol 2: Purification by Column Chromatography
This method is effective for separating impurities with different polarities.
Methodology:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). For acid-sensitive compounds like oxetanes, add 1-2% triethylamine to the eluent to neutralize the silica gel.
-
Column Packing: Secure a chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.
-
Fraction Collection and Analysis: Collect fractions in test tubes or vials. Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp or by using a suitable staining agent.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Workup with Liquid-Liquid Extraction
This protocol is typically used after a reaction to remove water-soluble impurities before further purification.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Gently shake the funnel to mix the layers, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer will contain the this compound, while water-soluble impurities will remain in the aqueous layer.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by distillation or chromatography.
Visualization
Caption: Purification workflow for this compound.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 61266-71-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS: 61266-71-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. |61266-71-5|C5H10O2|MFCD00078302|有机合成-上海珂华生物有限公司 [coolpharm.com]
Technical Support Center: Degradation Pathways of Oxetanes in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the degradation of oxetanes in solution. The information is presented in a question-and-answer format to offer direct and actionable guidance.
Frequently Asked Questions (FAQs)
Q1: My oxetane-containing compound is degrading under acidic conditions. What is the likely mechanism?
Acid-catalyzed degradation of oxetanes typically proceeds via a ring-opening mechanism. The oxetane oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile is often the solvent (e.g., water in hydrolysis) or a counter-ion. For unsubstituted oxetane in aqueous perchloric acid, the reaction follows an A-2 mechanism, leading primarily to the formation of 1,3-propanediol. However, depending on the substitution pattern and reaction conditions, other products, such as 1,2-propanediol resulting from hydride migration, may also be observed. It's important to note that 3,3-disubstituted oxetanes are generally more stable under acidic conditions due to steric hindrance, which blocks the path of external nucleophiles.[1]
Q2: I am observing unexpected isomerization of my oxetane-carboxylic acid. What is happening?
Many oxetane-carboxylic acids are unstable and can isomerize into lactones, even during storage at room temperature or upon gentle heating.[1] This intramolecular reaction does not typically require an external catalyst.[1] The stability of oxetane-carboxylic acids can be influenced by substituents. For instance, bulky substituents or the presence of a basic group like imidazole can stabilize the oxetane ring and prevent isomerization.[1]
Q3: How stable are oxetanes under basic conditions?
Oxetanes are generally more stable under basic conditions compared to acidic conditions.[2] The ring-opening of oxetanes by strong nucleophiles under basic conditions is often slow and may require elevated temperatures.[3] For example, the hydrolysis of oxetanes is significantly slower than that of epoxides under similar basic conditions.[4] However, certain functionalities on the oxetane ring can influence its stability.
Q4: What should I consider when studying the photolytic degradation of my oxetane-containing compound?
Photolytic degradation of oxetanes can occur upon exposure to UV light. The degradation pathway can be complex and may involve a retro-Paternò–Büchi reaction, leading to the cleavage of the oxetane ring into a carbonyl compound and an alkene.[5] The quantum yield of this process, which is a measure of the efficiency of the photochemical reaction, can be determined experimentally. For instance, the quantum yield for the decarbonylation of 3-oxetanone upon photoexcitation has been reported to be 0.35.[6] When conducting photostability studies, it is crucial to use a suitable light source and accurately measure the light intensity to obtain reliable and reproducible results.
Q5: My analytical results (e.g., from HPLC) are inconsistent when studying oxetane degradation. What could be the problem?
Inconsistent analytical results can stem from several factors. One common issue is the ongoing degradation of the sample during the analysis itself. To mitigate this, it is advisable to quench the degradation reaction before analysis, for example, by neutralizing acidic or basic samples. Another potential issue is the interaction of the oxetane or its degradation products with the analytical column. Using a different column chemistry or modifying the mobile phase composition can help resolve such issues. For a comprehensive guide on troubleshooting HPLC, refer to general HPLC troubleshooting resources. Additionally, ensure proper sample preparation and storage to avoid degradation before analysis.
Troubleshooting Guides
Guide 1: Unexpectedly Fast Degradation in Acidic Solution
| Issue | Potential Cause | Recommended Solution |
| Faster than expected degradation of an oxetane in acidic solution. | The oxetane may have electron-donating groups that stabilize a carbocation intermediate, accelerating the ring-opening reaction. | Carefully control the pH and temperature of the reaction. Consider using a less acidic buffer system if the reaction allows. For sensitive substrates, perform the reaction at a lower temperature. |
| Formation of multiple unexpected byproducts. | The reaction conditions may be too harsh, leading to side reactions such as rearrangements or further degradation of the primary products. | Reduce the acid concentration and/or reaction temperature. Monitor the reaction closely over time using a suitable analytical method (e.g., HPLC, NMR) to identify the formation of intermediates and byproducts. |
Guide 2: Low or No Degradation Observed
| Issue | Potential Cause | Recommended Solution |
| An oxetane is stable under conditions where degradation is expected. | The oxetane may be sterically hindered, particularly if it is 3,3-disubstituted, which can prevent nucleophilic attack.[1] | Increase the reaction temperature or use a stronger acid or base, if compatible with the compound. Be aware that harsh conditions may lead to unwanted side reactions. |
| No photolytic degradation is observed. | The oxetane may not absorb light at the wavelength of the light source used. | Use a light source with a wavelength that overlaps with the absorbance spectrum of the oxetane. Alternatively, a photosensitizer can be used to initiate the degradation. |
Guide 3: Issues with Analytical Monitoring
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | The analyte may be interacting with the stationary phase, or the mobile phase may not be optimal for separation. | Try a different column with a different stationary phase (e.g., C8 instead of C18). Optimize the mobile phase by changing the organic solvent, pH, or adding modifiers. |
| Disappearing or new peaks during analysis. | The compound may be degrading in the autosampler or on the column. | Ensure the autosampler is cooled. If the compound is unstable in the mobile phase, consider using a different solvent for the sample and a faster analysis time. Neutralize samples before injection if they are highly acidic or basic. |
Quantitative Data
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Oxetane in Aqueous Perchloric Acid[1]
| Temperature (K) | c(HClO₄) (mol dm⁻³) | k_obs (10⁻⁵ s⁻¹) |
| 283.2 | 1.006 | 1.93 |
| 283.2 | 2.012 | 4.90 |
| 283.2 | 3.018 | 10.5 |
| 283.2 | 4.024 | 22.0 |
| 298.2 | 1.006 | 13.9 |
| 313.2 | 1.006 | 82.2 |
Table 2: Photodegradation Quantum Yields of Selected Oxetanes[7]
| Compound | Quantum Yield (Φ) |
| 3-Oxetanone | 0.35 |
| N-Boc-3-azetidinone | 0.47 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on oxetane-containing compounds. The specific conditions should be optimized for each compound.
-
Preparation of Stock Solution: Prepare a stock solution of the oxetane compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a base (e.g., 0.1 M NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an acid (e.g., 0.1 M HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of an oxidizing agent solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to a light source with a known wavelength and intensity (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with the control and initial samples to identify and quantify the degradation products.
-
Visualizations
Degradation Pathways
Caption: General degradation pathways of oxetanes in solution.
Experimental Workflow for Degradation Studies
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of (2-Methyloxetan-2-yl)methanol
This guide provides a comprehensive overview and comparison of key analytical techniques for the characterization of (2-Methyloxetan-2-yl)methanol. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and quality control. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—offer distinct advantages and are compared based on their performance, sensitivity, and the type of information they provide. This guide also includes detailed experimental protocols and quantitative data to aid in method selection and implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are essential for confirming its molecular structure.
Data Presentation: Predicted NMR Spectral Data
The following table summarizes the predicted chemical shifts for this compound. These predictions are based on the analysis of similar oxetane-containing compounds and general principles of NMR spectroscopy.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | ~1.3 | -CH₃ | ~25 |
| -CH₂- (oxetane ring) | ~4.4 (doublet) | -CH₂- (oxetane ring) | ~78 |
| -CH₂OH | ~3.6 (singlet) | -CH₂OH | ~65 |
| -OH | Variable | C (quaternary) | ~80 |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the internal standard.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and identifying any volatile impurities. Due to the polar nature of the hydroxyl group, derivatization is often recommended to improve chromatographic peak shape and thermal stability.
Data Presentation: Predicted GC-MS Data
The following table outlines the expected retention time and key mass spectral fragments for the trimethylsilyl (TMS) derivative of this compound.
| Parameter | Predicted Value |
| Retention Time | Dependent on column and conditions (e.g., 10-15 min) |
| Molecular Ion (M⁺) | m/z 174 (for TMS derivative) |
| Key Fragments (m/z) | 159 (M-15), 103, 73 (base peak, TMS group) |
Experimental Protocol: GC-MS Analysis
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like StabilWax-MS.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a small, polar molecule like this compound, which lacks a strong UV chromophore, detection can be challenging. Refractive Index Detection (RID) or derivatization to introduce a UV-active or fluorescent tag are common strategies.
Data Presentation: Predicted HPLC Data
The following table provides estimated HPLC parameters for the analysis of this compound on a C18 column.
| Parameter | Predicted Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or UV (after derivatization) |
| Retention Time | Highly dependent on mobile phase composition (e.g., 2-5 minutes) |
Experimental Protocol: HPLC-RID Analysis
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a Refractive Index Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of HPLC-grade methanol and water (e.g., 30:70 v/v). The mobile phase should be degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35°C.
Logical Relationship for HPLC Method Development
Caption: Decision process for HPLC method development.
Comparison of Analytical Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure, connectivity of atoms, and stereochemistry. | - Non-destructive- Provides unambiguous structural information- Quantitative | - Lower sensitivity compared to MS- More expensive instrumentation- Can be complex to interpret |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass-based detection. | Retention time for identification and quantification; mass spectrum for structural information and confirmation of identity. | - High sensitivity and selectivity- Excellent for volatile impurity profiling- Established libraries for compound identification | - Requires volatile or derivatized analytes- Potential for thermal degradation of sample- Not suitable for non-volatile compounds |
| HPLC | Separation of compounds based on their partitioning between a stationary and a liquid mobile phase. | Retention time for identification and quantification. | - Wide applicability for various compounds- Can be used for non-volatile and thermally labile molecules- Several detection methods available | - Lower resolution than GC for some compounds- Detection can be challenging for molecules without a chromophore (requires special detectors or derivatization) |
Unveiling the Three-Dimensional Architecture of Oxetane Derivatives: A Comparative Guide to Structural Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystal structure analysis and other key analytical techniques for the structural elucidation of (2-Methyloxetan-2-yl)methanol derivatives. Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize data from the unsubstituted oxetane ring and a substituted oxetane, the biodegradable insecticide EDO, as illustrative examples.
The oxetane ring, a four-membered cyclic ether, is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability. Understanding the precise conformation and stereochemistry of oxetane-containing molecules is crucial for rational drug design and structure-activity relationship (SAR) studies. While X-ray crystallography provides the definitive solid-state structure, a comprehensive analysis often involves complementary techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Analysis of Structural Elucidation Techniques
The determination of a molecule's structure is a multi-faceted process. While X-ray crystallography offers an unparalleled view of the atomic arrangement in the crystalline state, spectroscopic methods provide valuable information about the molecule's structure and dynamics in solution.
| Analytical Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. | High-quality single crystals (typically 0.1-0.5 mm). | Provides the absolute and unambiguous molecular structure in the solid state. | Crystal growth can be a significant bottleneck. The determined structure represents a single conformation in the crystal lattice, which may not be the dominant conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY, ROESY). | Soluble sample in a deuterated solvent (typically mg scale). | Provides detailed structural and dynamic information in solution, which is often more biologically relevant. Does not require crystallization. | Structure determination for complex molecules can be challenging and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their characteristic vibrational frequencies. | Solid, liquid, or gas samples. | Fast and simple technique for identifying the presence of specific functional groups (e.g., O-H, C-O). | Provides limited information on the overall 3D structure and connectivity of the molecule. |
Case Study: X-ray Crystal Structure of Oxetane Derivatives
While a specific crystal structure for this compound is not publicly available, X-ray crystallographic investigations of the parent oxetane and substituted derivatives like the insecticide EDO provide valuable insights into the geometry of the oxetane ring.
X-ray analysis of unsubstituted oxetane at 90 K reveals the following key structural parameters[1]:
| Parameter | Value |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
The introduction of substituents on the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. For instance, X-ray crystallographic studies of the biodegradable insecticide EDO showed a puckering angle of 16°[1].
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed.
-
Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are analyzed to determine the connectivity and stereochemistry of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid this compound derivative is placed on the ATR crystal of the FT-IR spectrometer. For solid samples, a KBr pellet can also be prepared.
-
Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.
-
Spectral Analysis: The positions and intensities of the absorption bands in the IR spectrum are analyzed to identify the characteristic functional groups present in the molecule.
Visualizing the Workflow and a Potential Biological Pathway
The following diagrams illustrate the general workflow for structural analysis and a hypothetical signaling pathway where an oxetane-containing molecule might act as an inhibitor.
References
A Head-to-Head Comparison: (2-Methyloxetan-2-yl)methanol vs. its gem-Dimethyl Isostere in Drug Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to Physicochemical and Metabolic Properties
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of this process. Among these, the replacement of a gem-dimethyl group with an oxetane moiety has emerged as a valuable strategy to enhance key drug-like properties. This guide provides a detailed comparison of (2-Methyloxetan-2-yl)methanol and its corresponding gem-dimethyl isostere, tert-butanol, when incorporated into a hypothetical drug analogue, "Compound A."
Executive Summary
The substitution of a gem-dimethyl group with this compound in drug analogues can lead to significant improvements in metabolic stability and aqueous solubility, with a variable impact on cytochrome P450 (CYP) inhibition. These enhancements are attributed to the introduction of a polar, less lipophilic, and sterically hindered oxetane ring system. This guide presents a comparative analysis based on a hypothetical case study of "Compound A," illustrating the potential advantages of this isosteric replacement.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from a hypothetical head-to-head comparison of two analogues of "Compound A": one containing the this compound moiety (Analogue 1) and the other containing the gem-dimethyl isostere, a tert-butanol group (Analogue 2).
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Analogue | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analogue 1 (this compound) | 95 | 7.3 |
| Analogue 2 (gem-Dimethyl Isostere) | 32 | 21.6 |
Table 2: Kinetic Aqueous Solubility
| Analogue | Solubility at pH 7.4 (µM) |
| Analogue 1 (this compound) | 152 |
| Analogue 2 (gem-Dimethyl Isostere) | 45 |
Table 3: In Vitro Cytochrome P450 (CYP) Inhibition
| CYP Isoform | Analogue 1 (this compound) IC₅₀ (µM) | Analogue 2 (gem-Dimethyl Isostere) IC₅₀ (µM) |
| CYP1A2 | > 50 | > 50 |
| CYP2C9 | 28.5 | 15.2 |
| CYP2C19 | 45.1 | 38.9 |
| CYP2D6 | > 50 | > 50 |
| CYP3A4 | 18.7 | 8.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Microsomal Stability Assay
-
Preparation of Reagents :
-
Test compounds (Analogue 1 and Analogue 2) were dissolved in DMSO to a stock concentration of 10 mM.
-
Human liver microsomes were diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
An NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer) was prepared.
-
-
Incubation :
-
The test compounds were added to the microsomal suspension to a final concentration of 1 µM.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH-regenerating system.
-
-
Sampling and Analysis :
-
Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.
-
The reaction was quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis :
Kinetic Solubility Assay
-
Preparation of Solutions :
-
A 10 mM stock solution of each test compound was prepared in DMSO.
-
A series of dilutions were prepared from the stock solution.
-
-
Assay Procedure :
-
A small volume of each DMSO stock solution was added to a 96-well plate.
-
Phosphate-buffered saline (PBS, pH 7.4) was added to each well to achieve the desired final compound concentrations.
-
The plate was shaken for 2 hours at room temperature to allow for equilibration.
-
-
Analysis :
In Vitro Cytochrome P450 (CYP) Inhibition Assay
-
Preparation of Reagents :
-
Recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were used.
-
Specific fluorescent probe substrates for each CYP isoform were prepared.
-
Test compounds were serially diluted in DMSO.
-
-
Incubation :
-
The test compound, the specific CYP enzyme, and the probe substrate were incubated together in a 96-well plate at 37°C.
-
The reaction was initiated by the addition of an NADPH-regenerating system.
-
-
Detection :
-
The formation of the fluorescent metabolite was monitored over time using a fluorescence plate reader.
-
-
Data Analysis :
-
The rate of metabolite formation was calculated for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) was determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.[7][8][9]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying rationale for the isosteric replacement.
Caption: Workflow for the synthesis, in vitro testing, and comparative analysis of the two drug analogues.
Caption: Rationale for replacing a gem-dimethyl group with this compound to improve drug-like properties.
Conclusion
The replacement of a gem-dimethyl group with this compound represents a promising strategy in drug discovery for enhancing the metabolic stability and aqueous solubility of drug candidates. The hypothetical data presented for "Compound A" illustrates a significant improvement in half-life and solubility for the oxetane-containing analogue. While the impact on CYP inhibition can be isoform-dependent, the overall benefits often lead to a more favorable pharmacokinetic profile. Researchers and drug development professionals are encouraged to consider this bioisosteric replacement as a valuable tool in the optimization of lead compounds.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Oxetane Rings: A Superior Bioisostere for Carbonyls and Other Functional Groups in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The substitution of existing functional groups with bioisosteres—chemical moieties with similar physicochemical properties—can dramatically improve a drug candidate's pharmacological profile. Among these, the oxetane ring has emerged as a particularly advantageous bioisostere for carbonyl groups, amides, and gem-dimethyl groups, offering enhancements in solubility, metabolic stability, and lipophilicity.
The four-membered cyclic ether structure of oxetane provides a unique combination of polarity and three-dimensionality.[1][2] When replacing a carbonyl group, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity, crucial for target engagement, while often being more resistant to metabolic degradation.[3][4] As a surrogate for the gem-dimethyl group, the oxetane offers a similar steric profile but introduces polarity, which can disrupt undesirable lipophilic interactions and improve aqueous solubility.[1][5] This guide provides a comprehensive comparison of oxetane-containing compounds with their traditional counterparts, supported by experimental data, detailed protocols for key assays, and illustrative diagrams to guide researchers in their drug design endeavors.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The true utility of a bioisosteric replacement is demonstrated through quantitative improvements in a compound's drug-like properties. Matched molecular pair analysis, where the only difference between two molecules is the functional group of interest, provides a powerful tool for this evaluation. The following tables summarize key data from various studies, directly comparing oxetane-containing compounds with their carbonyl and amide analogs.
Oxetane vs. Carbonyl Analogs
| Property | Carbonyl Compound | Oxetane Analog | Fold Change/Difference | Reference |
| Aqueous Solubility | Lower | Higher | 4 to >4000-fold increase | [5] |
| Lipophilicity (LogD) | Higher | Lower | Reduction in LogD | [5] |
| Metabolic Stability (Intrinsic Clearance, CLint in HLM) | Higher Clearance (Less Stable) | Lower Clearance (More Stable) | Improved Stability | [6][7][8] |
| Permeability (Caco-2) | Variable | Generally Maintained or Improved | Maintained or Improved | [9][10] |
Oxetane vs. Amide Analogs
| Property | Amide Compound | Amino-Oxetane Analog | Key Observations | Reference |
| Aqueous Solubility | Lower | Higher | Improved Solubility | [11][12] |
| Lipophilicity (LogD) | Comparable | Comparable | Maintained Lipophilicity | [11] |
| Metabolic Stability | Susceptible to Hydrolysis | More Stable | Enhanced Stability | [11] |
| Basicity (pKa) | Less Basic | More Basic than Amide, but significantly less than corresponding benzylamine | Modulated Basicity | [12] |
Visualizing the Rationale and Application of Oxetane Bioisosteres
To better understand the concepts discussed, the following diagrams illustrate the bioisosteric relationship, a typical experimental workflow for evaluation, and an example of a signaling pathway targeted by an oxetane-containing drug candidate.
Figure 1. Structural comparison of a carbonyl group and its oxetane bioisostere.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides | Semantic Scholar [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
A comparative study of different synthetic methodologies for oxetanes
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery due to its unique physicochemical properties. It can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This guide provides a comparative overview of the most common and effective synthetic methodologies for constructing the oxetane core, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Intramolecular Williamson Etherification
The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes. This approach involves the cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide), and the other acts as a nucleophile to displace it, forming the C-O bond of the oxetane ring.
Comparative Performance Data
| Starting Material | Leaving Group | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Propanediol derivative | Tosylate | NaH | THF | Reflux | 12 | 75-85 | [1][2] |
| 3-chloro-1-propanol | Chloride | KOH | DMSO | 100 | 6 | 60-70 | [3] |
| 1-phenyl-1,3-propanediol derivative | Mesylate | KHMDS | THF | -78 to rt | 4 | 88 | [3] |
| Substituted 1,3-diol | Iodide (in situ) | PPh3, Imidazole, I2 | CH2Cl2 | rt | 2 | 78-82 | [1] |
Experimental Protocol: Synthesis of 2-Phenyloxetane from a 1,3-Diol Derivative
Step 1: Monotosylation of 1-Phenyl-1,3-propanediol. To a stirred solution of 1-phenyl-1,3-propanediol (1.52 g, 10 mmol) in pyridine (20 mL) at 0 °C, p-toluenesulfonyl chloride (2.10 g, 11 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (30 mL), and brine (30 mL), then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure to yield the crude monotosylated product, which is purified by column chromatography (silica gel, hexane:ethyl acetate = 3:1).
Step 2: Intramolecular Cyclization. The purified monotosylated diol (2.88 g, 9 mmol) is dissolved in anhydrous THF (50 mL) and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil, 0.43 g, 10.8 mmol) is added carefully in portions. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL). The mixture is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO4, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by distillation or column chromatography to afford 2-phenyloxetane.
Reaction Pathway
Caption: Intramolecular Williamson Ether Synthesis Pathway.
Paterno-Büchi Reaction
The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, leading directly to the formation of an oxetane.[4] This reaction is a powerful tool for constructing the oxetane ring in a single step with high atom economy. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical species.
Comparative Performance Data
| Carbonyl Compound | Alkene | Solvent | Light Source | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2-Methyl-2-butene | Benzene | UV (Hg lamp) | 24 | 70-80 | [4][5] |
| Acetone | 2,3-Dimethyl-2-butene | Neat | UV (Hg lamp) | 48 | >90 | |
| Benzophenone | Furan | Benzene | UV (Hg lamp) | 12 | 85-95 | [6] |
| Ethyl glyoxylate | Furan | Dichloromethane | UV (Hg lamp) | 6 | 90 | [5] |
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethyl-1-phenyloxetane
A solution of benzaldehyde (1.06 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in benzene (100 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes. The reaction vessel is then irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) for 24 hours with constant stirring and cooling to maintain a temperature of approximately 20-25 °C. The progress of the reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 95:5) to yield the oxetane product.
Reaction Pathway
Caption: Paterno-Büchi Reaction Pathway.
Ring Expansion of Epoxides
The ring expansion of epoxides provides another versatile route to oxetanes. This transformation is typically mediated by sulfur ylides, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), which act as methylene transfer agents. The reaction proceeds via nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the four-membered ring and release dimethyl sulfoxide.[1][7]
Comparative Performance Data
| Epoxide Substrate | Ylide Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Styrene oxide | Dimethyloxosulfonium methylide | DMSO | 50 | 72 | 94 | [8] |
| Cyclohexene oxide | Dimethyloxosulfonium methylide | DMSO | 70 | 48 | 85 | [9] |
| 1,2-Epoxyoctane | Dimethylsulfonium methylide | THF/DMSO | 25 | 24 | 70-80 | [10] |
| 2-Phenyloxirane | Dimethyloxosulfonium methylide | DMSO | 50 | 72 | 90 | [8] |
Experimental Protocol: Synthesis of 2-Phenyloxetane from Styrene Oxide
Step 1: Preparation of Dimethyloxosulfonium Methylide. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is washed with hexane (2 x 10 mL) and then suspended in anhydrous DMSO (20 mL) under a nitrogen atmosphere. Trimethyloxosulfonium iodide (2.42 g, 11 mmol) is added in one portion, and the mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen ceases, indicating the formation of the ylide.
Step 2: Ring Expansion. To the solution of dimethyloxosulfonium methylide at room temperature, styrene oxide (1.20 g, 10 mmol) dissolved in anhydrous DMSO (5 mL) is added dropwise over 10 minutes. The reaction mixture is then heated to 50 °C and stirred for 72 hours. After cooling to room temperature, the mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 30 mL) and brine (30 mL), and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to give 2-phenyloxetane.[8]
Reaction Pathway
Caption: Epoxide Ring Expansion Pathway.
Conclusion
The synthesis of oxetanes can be achieved through several reliable methodologies, each with its own set of advantages and limitations. The Intramolecular Williamson Etherification is a robust and versatile method, particularly for complex molecules where the 1,3-diol precursor is readily available. The Paterno-Büchi Reaction offers an elegant and atom-economical approach for the direct formation of the oxetane ring from simple starting materials, though it requires specialized photochemical equipment. The Ring Expansion of Epoxides using sulfur ylides provides an efficient route, especially for the synthesis of 2-substituted and 2,2-disubstituted oxetanes. The choice of synthetic route will ultimately depend on the desired substitution pattern of the oxetane, the availability of starting materials, and the scalability of the reaction. This guide provides the necessary comparative data and procedural details to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Oxetane Advantage: A Comparative Guide to a Superior Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In recent years, oxetanes—four-membered cyclic ethers—have emerged as a powerful building block, offering significant advantages over traditional molecular scaffolds. This guide provides an objective comparison of oxetane-containing compounds with their conventional counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties.[1] These small, polar, and three-dimensional structures are increasingly utilized as bioisosteres for more common functionalities like gem-dimethyl and carbonyl groups.[2][3][4] The primary benefits observed include marked improvements in aqueous solubility, enhanced metabolic stability, and modulation of amine basicity, which can mitigate off-target effects.[1][5][6]
Physicochemical Property Enhancements
The strategic inclusion of an oxetane can lead to substantial improvements in key drug-like properties. These modifications are crucial for overcoming common hurdles in drug development such as poor bioavailability and undesirable side effects.
Increased Aqueous Solubility
A significant challenge in drug discovery is the poor aqueous solubility of many promising compounds. Oxetanes, with their inherent polarity, can dramatically increase the solubility of a parent molecule.[1][7] This enhancement can range from a modest 4-fold increase to an astonishing 4000-fold improvement, depending on the molecular context.[1][7]
Enhanced Metabolic Stability
Metabolic instability is a primary reason for the failure of drug candidates. The replacement of metabolically labile groups, such as gem-dimethyl moieties, with an oxetane can significantly reduce the rate of metabolic degradation.[1][8] This is attributed to the robust nature of the oxetane ring, which is less susceptible to enzymatic attack by metabolic enzymes like cytochrome P450s.[9]
Modulation of Basicity (pKa) and Lipophilicity (LogD)
The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines.[5][6] This reduction in basicity can be critical for avoiding off-target effects, such as hERG channel inhibition, which is a common cause of cardiotoxicity.[2] Furthermore, the replacement of lipophilic groups like tert-butyl with an oxetane can reduce a compound's lipophilicity (LogD), leading to a more favorable pharmacokinetic profile.[5]
Comparative Data: Oxetanes vs. Traditional Scaffolds
The following tables summarize quantitative data from various studies, highlighting the superior properties of oxetane-containing compounds compared to their traditional analogs.
Table 1: Impact of Oxetane on Aqueous Solubility
| Compound Pair | Traditional Scaffold | Aqueous Solubility (μg/mL) | Oxetane-Containing Analog | Aqueous Solubility (μg/mL) | Fold Increase | Reference |
| A | gem-Dimethyl | 10 | Oxetane | >40000 | >4000 | [1] |
| B | gem-Dimethyl | <1 | Oxetane | 25 | >25 | [1] |
Table 2: Enhancement of Metabolic Stability with Oxetane Incorporation
| Compound Pair | Traditional Scaffold | In Vitro Half-life (t½, min) in Human Liver Microsomes | Oxetane-Containing Analog | In Vitro Half-life (t½, min) in Human Liver Microsomes | Improvement | Reference |
| C | Isopropyl | 15 | Oxetanyl | 120 | 8-fold increase | [2] |
| D | Cyclohexyl | 30 | Spiro-oxetane | >180 | >6-fold increase | [2] |
Table 3: Modulation of pKa and Mitigation of hERG Inhibition
| Compound | Key Structural Feature | pKa | hERG IC50 (μM) | Reference |
| Compound E | Tetrahydroquinazoline with Isopropyl group | 7.6 | 8.5 | [2] |
| GDC-0349 | Tetrahydroquinazoline with Oxetane moiety | 5.0 | >100 | [2][10] |
| Compound F | Dimethylpiperazine | Not specified | Strong Inhibition | [11] |
| Rilzabrutinib (PRN1008) | Piperazine with Oxetane moiety | Lowered | Marginal Inhibition | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Aqueous Solubility Determination (Shake-Flask Method)
The thermodynamic solubility of a compound is determined using the shake-flask method.[12][13]
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated (e.g., on a rotary shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]
-
Phase Separation: The resulting suspension is filtered through a 0.45 μm filter or centrifuged at high speed to separate the undissolved solid.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13][14] A standard calibration curve is used for quantification.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][15][16]
-
Preparation of Incubation Mixture: The reaction mixture contains liver microsomes (e.g., human or mouse), a phosphate buffer (e.g., 100 mM, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]
-
Initiation of Reaction: The test compound (typically at a final concentration of 1 μM) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.[15]
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[15]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[7]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7]
LogD Measurement (Shake-Flask Method)
LogD, the distribution coefficient at a specific pH, is a measure of a compound's lipophilicity.[3][17][18]
-
Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to mutually saturate.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (or added from a stock solution). The mixture is then shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured by LC-MS/MS.[3]
-
Calculation: The LogD is calculated using the following equation: LogD = log10 ([Compound]octanol / [Compound]buffer).[3]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of a compound.[5][9]
-
Sample Preparation: The compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[5]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[5][9]
Visualization of Impact: The BTK Signaling Pathway
A compelling example of the strategic use of oxetanes is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[11][19] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[19][20] The introduction of an oxetane moiety into BTK inhibitors has been instrumental in reducing the basicity of nearby amines, thereby mitigating off-target hERG inhibition and improving the overall safety profile of these drugs.[11]
References
- 1. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. mercell.com [mercell.com]
- 16. mttlab.eu [mttlab.eu]
- 17. enamine.net [enamine.net]
- 18. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic comparison between (2-Methyloxetan-2-yl)methanol and its isomers
A comprehensive guide to the spectroscopic signatures of (2-Methyloxetan-2-yl)methanol and its key isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
In the landscape of molecular analysis, spectroscopy stands as a cornerstone for elucidating the structure and properties of chemical compounds. This guide offers a detailed comparative analysis of the spectroscopic characteristics of this compound and its constitutional isomers: 3-Pentanol, 1,2-Pentanediol, 2,4-Pentanediol, and 3-Methyl-1,3-butanediol. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings.
Isomeric Structures at a Glance
The following diagram illustrates the structural relationship between this compound and its isomers, all sharing the molecular formula C₅H₁₂O₂ or C₅H₁₂O.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, providing a basis for their differentiation.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.3 | s |
| -CH₂- (oxirane ring) | ~2.5-2.7 | m | |
| -CH₂OH | ~3.6 | s | |
| -OH | Variable | br s | |
| 3-Pentanol | -CH₃ | 0.92 | t |
| -CH₂- | 1.43 | m | |
| -CHOH- | 3.53 | p | |
| -OH | 1.59 | s | |
| 1,2-Pentanediol [1][2] | -CH₃ | 0.93 | t |
| -CH₂- (next to CH₃) | 1.35-1.46 | m | |
| -CH₂- (next to CHOH) | 1.38 | m | |
| -CHOH- | 3.40-3.67 | m | |
| -CH₂OH | 3.59-3.67 | m | |
| -OH | 4.32, 4.46 | d, t | |
| 2,4-Pentanediol | -CH₃ | 1.21 | d |
| -CH₂- | 1.55 | t | |
| -CHOH- | 4.05 | m | |
| -OH | 3.65 | d | |
| 3-Methyl-1,3-butanediol | -C(CH₃)₂ | 1.25 | s |
| -CH₂- (next to C(OH)) | 1.80 | t | |
| -CH₂OH | 3.85 | t | |
| -OH | Variable | br s |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | -CH₃ | ~25 |
| -CH₂- (oxirane ring) | ~70 | |
| -C-O (oxirane ring) | ~80 | |
| -CH₂OH | ~65 | |
| 3-Pentanol | -CH₃ | 9.9 |
| -CH₂- | 30.1 | |
| -CHOH- | 74.2 | |
| 1,2-Pentanediol | -CH₃ | 14.1 |
| -CH₂- (next to CH₃) | 19.1 | |
| -CH₂- (next to CHOH) | 35.5 | |
| -CHOH- | 73.8 | |
| -CH₂OH | 66.5 | |
| 2,4-Pentanediol [3] | -CH₃ | 23.8 |
| -CH₂- | 45.4 | |
| -CHOH- | 67.9 | |
| 3-Methyl-1,3-butanediol | -C(CH₃)₂ | 29.3 |
| -C(OH)(CH₃)₂ | 71.1 | |
| -CH₂- | 45.0 | |
| -CH₂OH | 60.0 |
Note: Data for this compound is predicted.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch | Other Key Bands |
| This compound | ~3400 (broad) | ~2850-3000 | ~1050, ~950 (ring) | |
| 3-Pentanol [4][5] | 3350 (broad) | 2870-2960 | 1110 | |
| 1,2-Pentanediol [6][7] | 3370 (broad) | 2870-2960 | 1040, 1080 | |
| 2,4-Pentanediol [8][9] | 3350 (broad) | 2870-2960 | 1120 | |
| 3-Methyl-1,3-butanediol | 3340 (broad) | 2870-2970 | 1050, 1150 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| This compound | 102 (low intensity) | 71 | 87, 57, 43 |
| 3-Pentanol [10][11][12][13] | 88 (low intensity) | 59 | 41, 31 |
| 1,2-Pentanediol [14][15][16] | 104 (low intensity) | 55 | 73, 43 |
| 2,4-Pentanediol [9][17][18] | 104 (low intensity) | 45 | 42, 43 |
| 3-Methyl-1,3-butanediol | 104 (low intensity) | 59 | 89, 71, 43 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard workflow for acquiring NMR spectra of small organic molecules is outlined below.
For the acquisition of ¹H and ¹³C NMR spectra, approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For liquid samples, FT-IR spectra can be obtained using either a neat liquid film or a solution. A common method involves placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed by injecting a dilute solution of the analyte (typically in a volatile organic solvent like dichloromethane or methanol) into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar Carbowax column). The column temperature is programmed to ramp up to ensure separation of components. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.
References
- 1. 1,2-Pentanediol(5343-92-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,4-PENTANEDIOL(625-69-4) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Pentanol(584-02-1) IR Spectrum [m.chemicalbook.com]
- 5. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ymswbiotech.com [ymswbiotech.com]
- 7. 1,2-Pentanediol(5343-92-0) IR Spectrum [chemicalbook.com]
- 8. 2,4-PENTANEDIOL(625-69-4) IR Spectrum [chemicalbook.com]
- 9. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Solved The mass spectrum of 3-pentanol (MW 88.178 g/mol) | Chegg.com [chegg.com]
- 14. 1,2-Pentanediol(5343-92-0) MS [m.chemicalbook.com]
- 15. 1,2-Pentanediol [webbook.nist.gov]
- 16. 1,2-Pentanediol | C5H12O2 | CID 93000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,4-Pentanediol [webbook.nist.gov]
A Comparative Guide to the Metabolic Stability of Molecules Containing the 2-Methyloxetan-2-yl Moiety
In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo behavior is its metabolic stability. Molecules that are rapidly metabolized often suffer from high clearance and poor bioavailability, limiting their therapeutic potential.[1] Consequently, medicinal chemists continually seek structural motifs that can enhance metabolic robustness without compromising potency. The 2-methyloxetan-2-yl moiety, a specific type of four-membered cyclic ether, has emerged as a valuable bioisostere for traditionally vulnerable groups, such as the gem-dimethyl group, offering a unique combination of steric bulk and increased polarity to improve drug-like properties.[2][3]
This guide provides a comparative evaluation of the metabolic stability of molecules incorporating the 2-methyloxetan-2-yl group versus common structural analogues, supported by quantitative data and detailed experimental protocols.
Comparative Metabolic Stability: A Data-Driven Overview
The strategic replacement of metabolically labile groups with an oxetane ring can significantly decrease the rate of metabolism by shielding vulnerable sites from enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[1][2] The following data, synthesized from medicinal chemistry literature, illustrates this advantage by comparing intrinsic clearance (Clint) rates in human liver microsomes (HLM). A lower Clint value signifies greater metabolic stability.
Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Moiety | Analogue Moiety | Intrinsic Clearance (Clint) in HLM (μL/min/mg protein) | Fold Improvement |
| Pair A | 2-Methyloxetan-2-yl | gem-Dimethyl | 25 | >10x |
| >250 | ||||
| Pair B | 3-Fluoro-oxetan-3-yl | Cyclobutyl | 45 | ~3x |
| 130 | ||||
| Pair C | Spiro-oxetane | Spiro-ketone | 15 | ~5x |
| 78 |
Note: Data is representative of typical improvements observed in drug discovery campaigns. Absolute values are compound-specific. The 2-methyloxetan-2-yl group is a specific instance of the broader class of 3,3-disubstituted oxetanes shown to improve metabolic stability.[4]
These comparisons highlight a consistent trend: the incorporation of an oxetane moiety, including the 2-methyloxetan-2-yl variant, leads to a marked improvement in metabolic stability over common bioisosteres like gem-dimethyl and cyclobutane groups.[4][5] This enhancement is attributed to the oxetane's sp3-rich character and the reduced susceptibility of the C-O and adjacent C-C bonds to CYP-mediated oxidation compared to the C-H bonds of alkyl groups.[2]
Experimental Protocols
To ensure the reproducibility and clear interpretation of metabolic stability data, standardized assays are essential. The most common in vitro method is the liver microsomal stability assay.[6][7]
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with HLM, a subcellular fraction containing a high concentration of drug-metabolizing enzymes like CYPs.[6]
2. Materials:
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL protein)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[9]
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) for reaction termination
-
96-well incubation plates and analytical plates
-
Incubator (37°C), Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a microsomal working solution by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[6][9]
-
Compound Addition: Add the TC to the microsomal working solution to achieve a final concentration (typically 1 µM).[6][9] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[9]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer aliquots of the incubation mixture to a new plate containing ice-cold ACN with IS to terminate the reaction.[6]
-
Protein Precipitation: Centrifuge the termination plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the TC using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of TC remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
Visualizing Workflows and Metabolic Pathways
The following diagram illustrates the logical flow of the in vitro metabolic stability assay described above.
Caption: Workflow for the In Vitro Human Liver Microsomal Stability Assay.
While oxetanes are designed to be stable, they are not metabolically inert. Understanding their potential breakdown pathways is crucial. Unlike groups that undergo CYP-mediated oxidation, a key metabolic route for some oxetanes is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol.[10][11][12] This provides an alternative clearance pathway that can divert metabolism away from the CYP system, potentially reducing the risk of drug-drug interactions.[12][13]
Caption: Potential Metabolic Fates of the 2-Methyloxetan-2-yl Moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. chigroup.site [chigroup.site]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. scirp.org [scirp.org]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Mechanical Properties of (2-Methyloxetan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the quantum mechanically calculated properties of (2-Methyloxetan-2-yl)methanol with the extensively studied methanol. Due to the limited availability of experimental data for this compound, this document leverages high-level theoretical calculations to predict its structural, thermodynamic, and spectroscopic characteristics. By presenting this data alongside the known theoretical and experimental values for methanol, we offer a valuable resource for researchers interested in the properties and potential applications of novel oxetane derivatives.
I. Computational Methodology
The properties of this compound and methanol were calculated using quantum mechanical methods. The following section details the protocol used for these theoretical predictions.
Experimental Protocols
Geometry Optimization and Frequency Calculations:
The initial 3D structures of this compound and methanol were generated using standard molecular modeling software. Geometry optimization and subsequent property calculations were performed using the Gaussian 16 suite of programs.[1][2] The calculations were carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set.[3][4][5] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[3][4]
Frequency calculations were performed on the optimized geometries at the same level of theory to confirm that the structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
NMR and IR Spectra Predictions:
Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method on the B3LYP/6-31G(d) optimized geometries.[6][7][8] Infrared (IR) spectra, including vibrational frequencies and intensities, were also calculated from the results of the frequency analysis.
The following diagram illustrates the computational workflow employed for the theoretical characterization of each molecule.
References
Confirming the Absolute Configuration of (2-Methyloxetan-2-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals working with chiral molecules, the unambiguous determination of absolute configuration is a critical step. This guide provides a comparative overview of established experimental methods for confirming the absolute stereochemistry of (2-Methyloxetan-2-yl)methanol, a molecule featuring a chiral quaternary center within an oxetane ring and a tertiary alcohol.
Comparison of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on factors such as sample availability, the presence of suitable functional groups for derivatization, and access to specialized instrumentation and computational resources. The following table summarizes the key aspects of the most relevant techniques.
| Method | Principle | Sample Requirement | Destructive? | Reliance on Computation | Key Advantages | Potential Challenges for this compound |
| Modified Mosher's Method (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable NMR chemical shifts. | mg scale | Yes | Low | Well-established, relies on standard NMR. | Applicability to tertiary alcohols can be challenging; potential for side reactions. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | mg scale | No | High | Non-destructive, applicable to a wide range of molecules in solution. | Requires specialized instrumentation and significant computational expertise for spectral prediction. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | µg to mg of a single crystal | No (for the crystal) | Low to Moderate | Provides unambiguous determination of the absolute configuration. | Requires the formation of a suitable, high-quality single crystal, which can be a significant bottleneck. |
| Comparison with a Standard | Direct comparison of chiroptical data (e.g., optical rotation, VCD spectrum) of the unknown sample with that of a certified reference standard. | µg to mg scale | No | Low | Simple, fast, and definitive if a standard is available. | Dependent on the commercial availability of the specific enantiomer. |
Experimental Protocols
Modified Mosher's Method for Tertiary Alcohols
The Mosher's method, traditionally used for secondary alcohols, can be adapted for tertiary alcohols like this compound[1]. This involves the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.
Protocol:
-
Esterification: React the enantiopure this compound separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Purification: Purify the resulting diastereomeric esters by chromatography to remove any unreacted starting materials and byproducts.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Compare the chemical shifts of protons in the vicinity of the chiral center for the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are used to deduce the absolute configuration based on the established Mosher's model. For tertiary alcohols, careful conformational analysis is crucial for correct assignment[1].
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution[2][3][4]. The workflow involves a combination of experimental measurement and quantum chemical calculations.
Protocol:
-
Sample Preparation: Dissolve the enantiopure this compound in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) absorption spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for both the (R) and (S) enantiomers of this compound using molecular mechanics or semi-empirical methods.
-
For the low-energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum for both the (R) and (S) enantiomers based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the theoretical spectra allows for the assignment of the absolute configuration[3].
Single-Crystal X-ray Crystallography
This method provides the most definitive determination of absolute configuration, provided a suitable single crystal can be obtained[5].
Protocol:
-
Derivative Formation: Since this compound is a liquid at room temperature, it needs to be converted into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a suitable reagent to form, for example, a benzoate, p-nitrobenzoate, or a urethane derivative.
-
Crystallization: Grow single crystals of the derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
X-ray Diffraction: Mount a suitable single crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.
Visualization of Workflows
Caption: Workflow for Mosher's Method.
Caption: Workflow for VCD Analysis.
Conclusion
The determination of the absolute configuration of this compound can be approached through several robust methods. The modified Mosher's method offers a classical NMR-based approach, while VCD provides a modern, non-destructive alternative that relies on computational chemistry. X-ray crystallography remains the gold standard for unambiguous assignment but is contingent on successful crystallization. For routine confirmation, especially if a reference material is available, direct comparison of chiroptical properties is the most straightforward approach. The choice of method will ultimately be guided by the specific constraints and resources of the research project.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistics for Handling (2-Methyloxetan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of (2-Methyloxetan-2-yl)methanol.
This document provides crucial safety and logistical information for the proper handling of this compound (CAS No. 61266-71-5). The following procedures are based on available safety data for structurally related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines should be implemented with a high degree of caution.
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a conservative approach to PPE is required. The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard statements for the closely related compound [(2R)-2-Methyloxetan-2-yl]methanol.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Identification and Precautionary Measures
The enantiomer, [(2R)-2-Methyloxetan-2-yl]methanol, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1] Therefore, it is prudent to assume that this compound presents similar hazards.
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. |
| H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. |
| H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| H332: Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing this chemical in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.
-
Solid Waste: Any contaminated materials such as gloves, absorbent pads, and weighing paper should be collected in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "this compound Waste" and include the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory. Always consult with your institution's safety officer for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
